Butopyronoxyl

Catalog No.
S573625
CAS No.
532-34-3
M.F
C12H18O4
M. Wt
226.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butopyronoxyl

CAS Number

532-34-3

Product Name

Butopyronoxyl

IUPAC Name

butyl 2,2-dimethyl-4-oxo-3H-pyran-6-carboxylate

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C12H18O4/c1-4-5-6-15-11(14)10-7-9(13)8-12(2,3)16-10/h7H,4-6,8H2,1-3H3

InChI Key

OKIJSNGRQAOIGZ-UHFFFAOYSA-N

SMILES

Array

solubility

Practically insol in water; miscible with alcohol, chloroform, ether, glacial acetic acid
SOL IN BENZENE
PRACTICALLY INSOL IN GLYCEROL; SLIGHTLY SOL IN ETHYLENE GLYCOL, REFINED PETROLEUM OILS

Synonyms

butopyronoxyl, indalone

Canonical SMILES

CCCCOC(=O)C1=CC(=O)CC(O1)(C)C

The exact mass of the compound Indalone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insol in water; miscible with alcohol, chloroform, ether, glacial acetic acidsol in benzenepractically insol in glycerol; slightly sol in ethylene glycol, refined petroleum oils. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404420. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Supplementary Records. It belongs to the ontological category of pyrans in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Butopyronoxyl molecular properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Identity

The table below summarizes the core identifying information for Butopyronoxyl.

Property Description
CAS Registry Number 532-34-3 [1] [2] [3]
IUPAC Name butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate [2]
Other Names Indalone; Butyl mesityl oxide oxalate; Dihydropyrone [1] [3]
Molecular Formula C₁₂H₁₈O₄ [1] [2] [3]
Canonical SMILES CCCCOC(=O)C1=CC(=O)CC(O1)(C)C [2]
InChI Key OKIJSNGRQAOIGZ-UHFFFAOYSA-N [2]
Pesticide Type Insect repellent [2]

Physical and Chemical Properties

The following table details the key physical and chemical properties of this compound, gathered from experimental and calculated data.

Property Value Unit Source / Notes
Molecular Weight 226.27 [1] [2] [3] g/mol -
Appearance Yellow to pale reddish-brown liquid; aromatic odor [1] - Reasonably stable in air, slowly affected by light [1]
Density 1.054 [1] [3] g/mL At 25 °C
Boiling Point 256-270 [1] °C At 760 mmHg; other sources report 263°C [2] and 272.1°C [3]
Melting Point 25 [1] [3] °C -
Flash Point >230 [1] °F Also reported as 112.7°C [3] and 157°C [2]
Solubility in Water 275 [2] mg/L At 20 °C and pH 7; insoluble in water [1]
Octanol-Water Partition Coefficient (Log P) 2.42 [2] - Calculated; indicates low solubility [2]
Vapor Pressure - - Data not available in search results
Storage 4°C, protect from light [1] - -

Biological Activity and Efficacy

This compound is characterized as an insect repellent with a non-systemic mode of action, disrupting an insect's ability to find a host [2]. Its efficacy and application details are summarized below.

Aspect Details
Mode of Action Repellent action disrupting the insect's ability to find a host [2]. Classified by IRAC as "Unclassified MoA" (UNM) [2].
Example Pests Controlled Ticks; Flies (including Stable fly, Stomoxys calcitrans); Gnats; Mosquitoes; Lone Star ticks; Dog and cat fleas; Chiggers [1] [2].
Example Applications Applied directly to human skin and fabric or clothing [2].
Regulatory Status Not approved under EU EC Regulation 1107/2009 [2].

Synthetic Route

One published synthesis method for this compound is adapted from the work of Huang and Rawal (2000) [1].

Diagram: Experimental Workflow for this compound Synthesis

G Freshly distilled\nRawal’s diene Freshly distilled Rawal’s diene Reaction Mix Reaction Mix Freshly distilled\nRawal’s diene->Reaction Mix Add to CHCl₃ Stir at RT\n(2 hours) Stir at RT (2 hours) Reaction Mix->Stir at RT\n(2 hours) Under N₂ Benzaldehyde Benzaldehyde Benzaldehyde->Reaction Mix Dropwise addition Cool to -78 °C Cool to -78 °C Stir at RT\n(2 hours)->Cool to -78 °C Dilute with CH₂Cl₂ Workup Workup Cool to -78 °C->Workup Add saturated Na₂CO₃ Acetyl Chloride Acetyl Chloride Acetyl Chloride->Cool to -78 °C Add & stir (30 min) Extraction Extraction Workup->Extraction Separate layers Dry (MgSO₄) Dry (MgSO₄) Extraction->Dry (MgSO₄) Concentrate Concentrate Dry (MgSO₄)->Concentrate Filter Purification Purification Concentrate->Purification Yellow oil This compound\n(86% yield) This compound (86% yield) Purification->this compound\n(86% yield) Flash chromatography

Synthesis begins with Rawal's diene and benzaldehyde in chloroform, proceeds through a cyclization step with acetyl chloride, and ends with purification to yield this compound [1].

Detailed Experimental Protocol [1]:

  • Reaction Setup: To a flame-dried 25 mL flask under a nitrogen atmosphere, add freshly distilled Rawal’s diene (227 mg, 1 mmol) and 2 mL of chloroform (CHCl₃).
  • Aldehyde Addition: Add benzaldehyde (1.5 mmol) dropwise via a gas-tight syringe.
  • Stirring: Stir the reaction mixture at room temperature for 2 hours.
  • Dilution and Cooling: Dilute the mixture with 15 mL of dichloromethane (CH₂Cl₂) and cool it to -78 °C.
  • Cyclization: Treat the cooled solution with acetyl chloride (142 µL, 2 mmol) and stir for about 30 minutes.
  • Quenching: Add saturated sodium carbonate (Na₂CO₃) solution to the mixture.
  • Workup and Isolation: Separate the organic layer. Dilute the aqueous phase with 15 mL of water and extract it twice with dichloromethane. Combine all organic phases and dry over magnesium sulfate (MgSO₄).
  • Purification: After filtration and concentration, a yellow oil is obtained. Purify this crude product via flash chromatography to afford this compound as the final product in an 86% overall yield.

Toxicity and Safety Profile

This compound is moderately toxic and requires careful handling.

Aspect Details
Acute Oral Toxicity (LD₅₀) Rat: 7.4 mL/kg [3] or 7400 µL/kg [1]. Mouse: 11.6 mL/kg [3] or 11600 µL/kg [1]. Guinea Pig: 3200 µL/kg [3].
Acute Dermal Toxicity (LD₅₀) Rabbit: >10 mL/kg [3].
Primary Toxic Effect Toxic by ingestion; may cause liver damage [1]. Studies report liver changes, specifically in gall bladder structure or function [3].
Skin and Eye Effects A mild skin irritant [1]. A 13-week dermal study on rabbits reported dermatitis and death at 180 mL/kg [3].
Safety Classifications Risk Phrase: R38 (Irritating to skin) [1] [3]. Safety Phrase: S37/39 (Wear suitable gloves and eye/face protection) [1]. WGK Germany: 3 (Severely hazardous to water) [1] [3].

Information on Signaling Pathways

A specific, direct molecular signaling pathway for this compound in humans or insects was not identified in the search results. The compound is characterized as a repellent that disrupts host-finding behavior in insects [2], but its precise biomolecular targets and signaling-level interactions are not detailed in the available data. The search results [4] [5] [6] provide information on general cell signaling pathways but do not link them to this compound.

Conclusion

This compound is a well-characterized insect repellent with established synthesis, physical properties, and toxicity profiles. However, its mechanism of action at the molecular signaling level remains an area where current publicly available data is limited, and its application in modern human drug development appears unexplored.

References

Chemical Identification and Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identification and physicochemical property data for Butopyronoxyl.

Property Value / Description
CAS Registry Number 532-34-3 [1] [2] [3]
Synonyms Indalone, Butyl mesityl oxide oxalate, ENT 9 [1] [2]
Molecular Formula C₁₂H₁₈O₄ [1] [2] [3]
Molecular Weight 226.27 g/mol [1] [2] [3]
Physical State Yellow to pale reddish-brown liquid [1] [3]
Odor Aromatic [1]
Boiling Point 248-272°C (lit.) [1] [2] [3]
Melting Point ~25°C [2] [3]
Flash Point 112.7 - 157°C [1] [2] [3]
Density 1.054 g/mL at 25°C [1] [2] [3]
Water Solubility 275 mg/L at 20°C (moderate) [3]
Log P (Octanol-Water) 2.42 (indicates low hydrophobicity) [3]
Use Insect repellent for mosquitoes, ticks, and other biting insects [3]

Hazard Identification and Toxicology

The following table consolidates the hazard and toxicological information from the search results.

Aspect Details
GHS Classification No data available in SDS [1]

| Acute Oral Toxicity (LD₅₀) | Rat: 7,400 mg/kg [1] [2] Mouse: 11,600 mg/kg [2] Rabbit: 5,400 mg/kg [2] Guinea Pig: 3,200 mg/kg [2] | | Acute Dermal Toxicity (LD₅₀) | Rabbit: >10 mL/kg [2] | | Skin Irritation/Corrosion | No data available [1] | | Eye Irritation | No data available [1] | | Skin Sensitization | No data available [1] | | Other Hazards | Combustible when exposed to heat or flame. Emits acrid fumes when heated to decomposition [1] | | NFPA 704 Rating | Health: 0, Flammability: 1, Reactivity: 0 [1] |

Experimental Protocols for Toxicity Evaluation

For a comprehensive safety profile, you may need to conduct further studies. Here are standard experimental protocols for key toxicological endpoints, adapted from general toxicology testing principles [4].

Acute Oral Toxicity Testing (Up-and-Down Procedure)

The Up-and-Down Procedure (UDP) is a recommended and efficient method that reduces the number of animals required [4].

Start Start: Administer Dose Observe Observe for 48 hours Start->Observe Decision Animal Survives? Observe->Decision HigherDose Administer Higher Dose (e.g., ~2x original) Decision->HigherDose Yes LowerDose Administer Lower Dose (e.g., ~0.5x original) to New Animal Decision->LowerDose No HigherDose->Observe Next Animal Result Determine LD₅₀ Estimate HigherDose->Result After specified steps or dose limit (e.g., 2000 mg/kg) LowerDose->Observe LowerDose->Result After specified steps

Acute Oral Toxicity UDP Workflow

  • Purpose: To estimate the LD₅₀ and observe acute toxic effects.
  • Animal Model: Typically female rodents (rats preferred) [4].
  • Procedure:
    • A single animal is dosed at a level slightly below the best estimate of the LD₅₀.
    • If the animal survives, a second animal receives a higher dose after 48 hours.
    • If the animal dies, the next animal receives a lower dose.
    • The test continues sequentially, typically with a limit of 2000 mg/kg for standard protocols [4].
  • Observation: Monitor for 14 days for signs of toxicity (tremors, convulsions, salivation, lethargy, coma) and mortality [4].
  • Endpoint: The LD₅₀ is calculated based on the survival and mortality pattern at different doses.
Skin Sensitization Testing (Murine Local Lymph Node Assay - LLNA)

The LLNA is a widely accepted and refined method that meets regulatory requirements for assessing skin sensitization potential [4].

  • Purpose: To identify chemicals that can cause allergic contact dermatitis.
  • Animal Model: Mice (typically CBA/Ca or CBA/J strains) [4].
  • Procedure:
    • The test substance is applied topically to the dorsum of both ears of each mouse for three consecutive days.
    • A control group receives the vehicle only.
    • After a set period, a pulse of radiolabeled thymidine is administered intravenously.
    • The draining lymph nodes are excised, and a single-cell suspension is prepared.
    • The incorporation of radiolabeled thymidine into proliferating lymphocytes is measured via beta-scintillation counting.
  • Endpoint: A substance is classified as a sensitizer if it causes a three-fold or greater increase in lymphocyte proliferation (Stimulation Index ≥3) compared to the vehicle control group [4].

Handling, Storage, and Regulatory Information

For researchers handling this compound in the laboratory, please adhere to the following safety precautions.

Aspect Guidance
Safe Handling Handle in a well-ventilated place. Avoid contact with skin, eyes, and inhalation of mists/vapors. Use personal protective equipment (PPE) including chemical-impermeable gloves, tightly-fitting safety goggles, and fire/flame-resistant impervious clothing. Use non-sparking tools [1].
Spill Response Avoid dust formation. Evacuate personnel. Contain spill and collect material in suitable containers for disposal. Prevent entry into drains or the environment [1].
Safe Storage Store in a cool, well-ventilated place, away from direct sunlight and heat/ignition sources. Keep container closed [1].
First Aid Inhalation: Move to fresh air, give oxygen if breathing is difficult. Skin contact: Wash with soap and plenty of water. Eye contact: Rinse with pure water for at least 15 minutes. Ingestion: Rinse mouth; do NOT induce vomiting. Seek immediate medical attention in all cases [1].
Regulatory Status Listed in EINECS, EC, and US TSCA inventories. Not listed in China's 2015 Catalog of Hazardous Chemicals. Not approved under EU Regulation 1107/2009 [1] [3].
Transport UN3082; Class 9 (Environmentally hazardous substance); Packing Group III [1].

Key Data Gaps and Research Considerations

As a researcher, you should be aware of the following limitations in the available data:

  • Repeated Dose Toxicity: No data available for subchronic or chronic exposure.
  • Specific Target Organ Toxicity: No information available.
  • Mutagenicity, Carcinogenicity, Reproductive Toxicity: No data available (all endpoints) [1].
  • Ecotoxicological Data: Very limited information. A calculated bioconcentration factor (BCF) of 15 suggests low potential for bioconcentration. Soil mobility is expected to be very high [3].

References

Chemical Profile of Butopyronoxyl

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identified information for butopyronoxyl [1].

Property Value / Description
IUPAC Name butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate
CAS RN 532-34-3
Chemical Formula C₁₂H₁₈O₄
Canonical SMILES CCCCOC(=O)C1=CC(=O)CC(O1)(C)C
Molecular Mass 226.27 g/mol
Physical State Pale orange-red liquid with an aromatic odor
Primary Use Insect repellent for biting insects (ticks, flies, mosquitoes)

Generalized Spectroscopic Analysis Workflow

Based on general spectroscopic principles [2] [3] [4], the following workflow outlines a standard approach for characterizing an organic compound like this compound. Specific spectral data (e.g., IR absorption peaks, NMR chemical shifts) for this compound was not located in the available scientific literature.

Start Sample: this compound IR IR Spectroscopy Start->IR NMR NMR Spectroscopy Start->NMR MS Mass Spectrometry Start->MS DataFusion Data Fusion & Structure Confirmation IR->DataFusion Functional Groups NMR->DataFusion C/H Connectivity MS->DataFusion Molecular Mass & Fragments

General workflow for structure elucidation using complementary spectroscopic techniques.

Detailed Experimental Protocols

For researchers aiming to perform this characterization, here are the core methodologies for the key techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

This technique is used to identify functional groups in a molecule based on their characteristic vibrational energies [2] [4].

  • Objective: To confirm the presence of the carbonyl (C=O), ester (C-O), and alkene (C=C) functional groups expected from the structure of this compound.
  • Sample Preparation: For a liquid sample, a drop can be placed directly on a diamond crystal for Attenuated Total Reflectance (ATR) measurement, which requires minimal preparation and is non-destructive [5] [3].
  • Data Acquisition: Collect spectrum in the range of 4000-500 cm⁻¹. Correct the reflectance data using the Kubelka-Munk function to improve the signal-to-noise ratio [5].
  • Key Regions to Analyze [4]:
    • ~1700-1750 cm⁻¹: Look for a strong, sharp "sword-like" peak for the carbonyl (C=O) stretch.
    • ~1000-1300 cm⁻¹: Look for strong peaks for the C-O-C stretch of the ester group.
    • ~1650 cm⁻¹: A potential weaker peak for the C=C stretch within the dihydropyran ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon and hydrogen connectivity within the molecule [2].

  • Objective: To assign all hydrogen and carbon atoms in the structure, confirming the molecular framework and stereochemistry.
  • Sample Preparation: Dissolve ~10-20 mg of pure this compound in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃). Transfer to a clean NMR tube [2].
  • Data Acquisition:
    • ¹H NMR: Run a standard proton NMR experiment to identify chemical shifts (δ, ppm), integration (number of H), and spin-spin coupling (multiplicity, J in Hz) for each hydrogen environment.
    • ¹³C NMR: Run a proton-decoupled carbon NMR experiment to identify the chemical shifts of all unique carbon atoms, including the carbonyl carbons which will appear downfield (~160-200 ppm).
  • Advanced Techniques: 2D experiments like COSY (H-H correlations) and HSQC (C-H correlations) are essential for full structural assignment in complex molecules [6].

How to Proceed with Your Research

The lack of published spectroscopic data suggests this compound may not be routinely characterized in modern analytical literature. To acquire the data you need:

  • Consult Specialized Databases: Search commercial spectral libraries from instrument manufacturers (e.g., Thermo Fisher [7]) or dedicated chemical databases like SciFinder or Reaxys, which may contain proprietary data.
  • Perform the Analysis: If you have a pure sample, the protocols above provide a roadmap for conducting your own FTIR and NMR analysis to build the required technical guide.

References

Butopyronoxyl chemical identification

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Physical Properties

The table below summarizes the key identification and physical property data for Butopyronoxyl.

Property Value / Description
IUPAC Name butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate [1]
CAS Registry Number 532-34-3 [2] [1] [3]
EC Number 208-535-3 [1] [4]
Molecular Formula C₁₂H₁₈O₄ [2] [1] [3]
Molecular Weight 226.27 g/mol [1] [3] [4]
Appearance Pale orange-red or yellow to green liquid; aromatic odor [1] [4]
Density 1.054 g/mL at 25°C [2] [3] [4]
Melting Point 25°C [2] [3] [4]
Boiling Point 256-272°C (at 760 mmHg) [2] [3] [4]
Flash Point 112.7 - >230 °F [2] [3] [4]
Water Solubility 275 mg/L at 20 °C and pH 7 (moderate) [1]
Log P (Partition Coefficient) 2.42 (indicates low potential for bioaccumulation) [1]
Stability Reasonably stable in air; slowly affected by light [4]

Applications and Efficacy

This compound is used as an insect repellent applied to human skin and clothing for protection against biting insects [1].

  • Example Pests Controlled: Mosquitoes, ticks, flies, stable flies, and gnats [2] [1].
  • Mode of Action: It functions primarily as a repellent, disrupting the insect's ability to find a host [1]. Its action is classified under the IRAC MoA code "UNM," which stands for "Unclassified MoA - Repellents" [1].
  • Regulatory Status: It is not approved under the EC Regulation 1107/2009 for pesticide use in the European Union [1].

Toxicological and Safety Data

The toxicological profile of this compound, primarily based on older studies, is summarized in the table below.

Aspect Data
Acute Oral LD₅₀ (Rat) 7,400 µL/kg (approx. 7.8 g/kg) [2]
Acute Oral LD₅₀ (Mouse) 11,600 µL/kg (approx. 12.2 g/kg) [2]
Acute Dermal LD₅₀ (Rabbit) >10 mL/kg [2]
Toxic Effects Liver damage (change in gall bladder structure/function) observed in rodents and chickens [2] [4]
Skin Irritation Mild skin irritant [4]
Risk Phrases R38 (Irritating to the skin) [2] [3]
Safety Phrases S37/39 (Wear suitable gloves and eye/face protection) [2] [3]
WGK Germany 3 (Highly water polluting) [2] [3] [4]

Synthesis Protocol

One synthesis method for this compound is described as follows [4]:

  • Procedure: To a flame-dried flask under a nitrogen atmosphere, add freshly distilled Rawal’s diene and chloroform. Benzaldehyde is added dropwise via a gas-tight syringe. The reaction mixture is stirred at room temperature for 2 hours, then diluted with dichloromethane and cooled to -78 °C. Acetyl chloride is added, and after stirring for 30 minutes, saturated sodium carbonate is added. The organic layer is separated, and the aqueous phase is extracted with dichloromethane. The combined organic phase is dried, filtered, and concentrated to yield a yellow oil, which is purified by flash chromatography.
  • Reported Yield: 86% overall yield [4].

Signaling Pathways and Mechanism

Current scientific databases contain very little specific data on the signaling pathways or molecular targets of this compound [1]. Its primary mechanism is noted as a repellent with an unclassified mode of action (IRAC Code: UNM) [1]. The following diagram illustrates this general repellent action based on the available description.

G Host Host Insect Insect Insect->Host Prevents Biting This compound This compound Repellent Signal Repellent Signal This compound->Repellent Signal Emits Repellent Signal->Insect Disrupts Host-Finding

Diagram: Conceptual representation of this compound's repellent action, which disrupts an insect's ability to locate a host.

Information Gaps and Further Research

The search results indicate significant data gaps for this compound. Key areas where information is missing include [1]:

  • Environmental Fate: No definitive data on soil degradation, aqueous photolysis, or hydrolysis.
  • Ecotoxicology: Limited data on effects on earthworms, non-target plants, and bees.
  • Detailed Mammalian Toxicology: Lacking chronic toxicity, carcinogenicity, and reproductive toxicity studies.
  • Specific Molecular Interactions: The exact biochemical target and signaling pathway interference remain unverified.

References

Comprehensive Application Notes and Protocols for Evaluating Butopyronoxyl as a Mosquito Repellent

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Butopyronoxyl and Its Repellent Properties

This compound (IUPAC name: butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate) is a synthetic insect repellent first developed in the mid-20th century that has demonstrated efficacy against various biting insects including mosquitoes, ticks, flies, and gnats. [1] The compound is characterized as a pale orange-red colored liquid with an aromatic odor and is classified as a spatial and contact repellent that disrupts the insect's ability to locate and feed on human hosts. [1] this compound functions by targeting mosquito chemoreceptors associated with olfactory and gustatory organs, thereby interfering with host-seeking behavior through mechanisms that may include receptor overstimulation, blockage, or odor masking. [2]

The chemical exhibits moderate solubility in water (275 mg/L at 20°C and pH 7) and has a calculated log P of 2.42, indicating moderate lipophilicity that influences both its repellent efficacy and formulation characteristics. [1] this compound has been used in various applications including direct skin treatment and fabric impregnation, though its current regulatory status in the European Union shows it as "not approved" under EC Regulation 1107/2009. [1] This comprehensive protocol provides detailed methodologies for evaluating the efficacy of this compound formulations against mosquito species, employing standardized laboratory assays that measure both spatial and contact repellency.

Experimental Design Overview

Efficacy Testing Approaches

The evaluation of mosquito repellents typically involves two primary categories of testing methods: those that measure spatial repellency and those that measure contact repellency. Spatial repellency refers to the ability of a treatment to create a repellent zone that prevents mosquitoes from entering a specific area, typically measured by the absence of mosquitoes in treated spaces or significant decreases in mosquitoes physically contacting treated surfaces. [2] In contrast, contact repellency occurs when mosquitoes land on treated surfaces but promptly leave without initiating feeding behaviors such as probing. [2] this compound has demonstrated both types of repellent activity, making comprehensive testing protocols essential for full efficacy characterization.

When designing experiments to evaluate this compound repellency, researchers must consider several critical factors:

  • Mosquito species selection: Different species may show varying susceptibility to repellents
  • Age and physiological state: Laboratory-reared adult female mosquitoes (typically 5-7 days post-eclosion) that are unfed but provided with sugar solution
  • Environmental controls: Standardized conditions of 27±2°C, 75±10% relative humidity, and photoperiod of 12:12 (L:D) with crepuscular periods
  • Attractant integration: Use of artificial attractants or live hosts to simulate natural host-seeking behavior
  • Dose-response relationships: Multiple concentration testing to establish efficacy thresholds and duration
Selection of Testing Methods

Choosing appropriate testing methods depends on the specific research questions, available resources, and whether spatial or contact repellency is being evaluated. Preliminary screening of this compound efficacy is efficiently conducted using simple, low-cost assays such as tube or tunnel assays that don't require attractant sources. [2] These methods allow for rapid testing of multiple concentrations and formulations. For more advanced efficacy assessment, researchers should employ methods that incorporate attractant sources such as human volunteers, artificial hosts, or synthetic attractant blends to simulate real-world conditions where mosquitoes are actively host-seeking. [2]

Detailed Experimental Protocols

Tube Assay for Preliminary Screening
3.1.1 Principle and Applications

The tube assay is a simple, low-cost technique ideal for preliminary screening of this compound repellency that provides rapid results without the complexity of host-seeking behavior variables. [2] This method utilizes a transparent cylindrical apparatus to measure mosquito avoidance behavior in response to treated surfaces, allowing researchers to quickly assess both spatial and contact repellency. The tube assay is particularly valuable for initial concentration screening, residual activity testing over time, and comparative efficacy studies against established repellents like DEET. [2]

3.1.2 Materials and Equipment
  • Transparent plastic or glass tubes (typically 20-25 cm length × 5-8 cm diameter) with removable end caps
  • Filter paper circles (Whatman No. 1) sized to fit end caps
  • Analytical grade this compound (minimum purity >95%)
  • Appropriate solvent (acetone or ethanol, HPLC grade)
  • Mosquito containment carton or aspirator
  • 50-100 adult female mosquitoes (5-7 days post-eclosion) per replicate
  • Environmental chamber maintaining 27±2°C and 75±10% RH
  • Data recording system (video or direct observation)
3.1.3 Experimental Procedure
  • Preparation phase: Dissolve this compound in solvent to prepare serial concentrations (e.g., 0.1%, 0.5%, 1.0%, 5.0%). Apply 1 mL of solution evenly to filter paper mounted in one end cap, allowing solvent to fully evaporate (10-15 minutes). Prepare control treatments with solvent only.

  • Mosquito preparation: Sugar-deprive mosquitoes for 12 hours before testing but provide water ad libitum. Gently transfer 10 mosquitoes into each tube using an aspirator.

  • Assembly and timing: Assemble the apparatus with treated filter paper in one end cap and control filter paper in the opposite end. Place tubes horizontally on a stable surface. Begin timing and observation immediately.

  • Data collection: Record mosquito distribution within the tube at 1, 5, 10, 15, 30, 60, 120, and 180-minute intervals. Divide the tube mentally into treated and untreated halves for counting purposes. Note any behavioral observations such as increased activity, avoidance behaviors, or knockdown effects.

  • Cleaning between replicates: Thoroughly clean all tube surfaces with ethanol and water between replicates to prevent contamination.

Table 1: Tube Assay Experimental Parameters

Parameter Specification Notes
Tube dimensions 25 cm length × 6 cm diameter Transparent acrylic
Mosquitoes per replicate 10 Female, 5-7 days old
Filter paper treatment 1 mL solution Evenly distributed
Observation intervals 1, 5, 10, 15, 30, 60, 120, 180 min Extended to 6 hours for residual tests
Control treatment Solvent only Same volume as test solutions
Replicates per concentration Minimum 6 Randomized block design
3.1.4 Data Analysis and Interpretation

Calculate the repellent efficacy for each observation time using the following equation: [2]

Additional analyses should include:

  • Time-to-significant-repellency: When repellency first exceeds 80%
  • Repellency decay: Time until repellency drops below 50%
  • Dose-response relationships: Effective concentrations for 50% and 90% repellency (EC₅₀ and EC₉₀)
  • Comparative efficacy: Statistical comparison to positive controls (e.g., DEET)
Olfactometer Assay for Spatial Repellency
3.2.1 Principle and Applications

Olfactometer assays provide a more sophisticated approach to evaluating the spatial repellent properties of this compound by measuring mosquito movement in response to chemical gradients in a controlled airstream. [2] These assays directly test the ability of volatile repellents to prevent mosquitoes from locating an attractant source, effectively simulating real-world scenarios where repellents create protective zones. The olfactometer is particularly valuable for studying the interference of this compound with mosquito olfactory responses to host odors, including carbon dioxide, lactic acid, and other kairomones.

3.2.2 Materials and Equipment
  • Dual-port or multi-port olfactometer with transparent testing arena
  • Air filtration and circulation system with controlled flow rates (typically 0.2-0.5 m/s)
  • Synthetic attractant blend (e.g., carbon dioxide, lactic acid, ammonia)
  • This compound evaporation system or treated filter paper introduction system
  • Mosquito release chamber and collection traps
  • 50-100 adult female mosquitoes per replicate
  • Environmental controls for temperature, humidity, and lighting
3.2.3 Experimental Procedure
  • System setup: Calibrate air flow rates through all olfactometer ports. Establish consistent baseline conditions with control treatments before introducing this compound.

  • Treatment introduction: Place this compound-treated filter paper in the treatment airstream or use a controlled evaporation system. For residual testing, age treated surfaces for specified time periods before testing.

  • Attractant preparation: Prepare synthetic attractant blend according to established formulations and introduce through designated port.

  • Assay execution: Gently introduce mosquitoes into the release chamber and allow 5-10 minutes for acclimatization. Open release mechanism and begin timing.

  • Data collection: After 15-minute exposure period, collect mosquitoes from all ports and traps. Count and record distribution patterns. Note any behavioral observations during the assay period.

  • Control experiments: Conduct control runs with solvent-treated papers to establish baseline attraction rates.

Table 2: Olfactometer Assay Parameters for this compound Testing

Parameter Standard Condition Variations
Olfactometer type Dual-port or Y-tube Wind tunnel for field-relevant conditions
Air flow rate 0.3 m/s 0.2-0.5 m/s range testing
Assay duration 15 minutes 5-30 minute range for kinetics
Mosquitoes per replicate 50 30-100 depending on species size
Attractant blend CO₂ (200 ppm) + lactic acid Human odor extracts, synthetic blends
This compound introduction Treated filter paper in airstream Direct evaporation, heated systems
Replicates Minimum 8 per concentration Randomized complete block design
3.2.4 Data Analysis and Interpretation

Calculate spatial repellency index using the formula:

Where attraction is defined as the percentage of mosquitoes moving toward the attractant source.

Additional analyses include:

  • Concentration-response curves for spatial repellency
  • Interference with attraction to different kairomones
  • Effective protection radii at different concentrations
  • Comparative efficacy with established spatial repellents
Arm-in-Cage Assay for Contact Repellency
3.3.1 Principle and Applications

The arm-in-cage assay provides direct measurement of contact repellency by evaluating the protection time afforded by topical this compound applications against mosquito biting. [2] This method uses human volunteers (with proper ethical approval and safety precautions) or artificial blood-feeding systems to assess how effectively this compound prevents biting when mosquitoes make direct contact with treated surfaces. The assay is considered a gold standard for predicting real-world efficacy of topical repellent formulations and is essential for establishing complete protection time and ED₅₀ values.

3.3.2 Materials and Equipment
  • Mosquito rearing cages (30 × 30 × 30 cm)
  • 200-250 adult female mosquitoes (5-7 days old, sugar-fed but blood-starved) per cage
  • Standardized this compound formulations (lotions, sprays, or ethanol solutions)
  • Protective gloves and clothing for researchers
  • Artificial feeding system (if replacing human volunteers)
  • Timer and observation recording system
  • Safety equipment including first aid supplies
3.3.3 Experimental Procedure
  • Ethical and safety compliance: Obtain institutional review board approval for human subjects. Screen and exclude volunteers with skin conditions or sensitivities. Obtain informed consent explaining potential risks.

  • Mosquito preparation: Sugar-deprive mosquitoes for 12 hours before assay but provide water. Confirm aggressive host-seeking behavior by preliminary tests.

  • Treatment application: Apply precisely measured this compound formulation (typically 1 mL per 100 cm²) to volunteer's forearm or artificial feeding membrane. Allow 10 minutes for drying before exposure.

  • Assay execution: Expose treated surface to mosquito cage for 3 minutes at 15-minute intervals. Record number of landings, bites, and probing attempts during each exposure.

  • Endpoint determination: Continue testing until at least one confirmed bite occurs in two consecutive exposures or five minutes of continuous contact.

  • Control measurements: Conduct baseline tests with untreated skin or solvent controls to confirm mosquito feeding willingness.

3.3.4 Data Analysis and Interpretation

Calculate complete protection time as the duration from application until first confirmed bite. Additional analyses include:

  • ED₅₀ values for different formulations
  • Landing inhibition versus biting inhibition
  • Comparative efficacy with standard repellents
  • Reapplication effects on protection time

Table 3: Arm-in-Cage Protocol Specifications

Parameter Standard Protocol Safety Considerations
Cage size and mosquito density 30×30×30 cm with 200 females Avoid excessive density stress
Application dose 1 μL/cm² uniformly distributed Measured with precision pipette
Exposure intervals 3 minutes every 15 minutes Shorter if high biting pressure
This compound concentrations 0.1% to 10% in serial dilution Start with low concentrations
Control treatments Untreated, solvent-only, DEET reference Establish baseline feeding rates
Safety monitoring Continuous observation for adverse effects Immediate cleansing of bites
Replicates Minimum 6 volunteers per concentration Balanced design for inter-individual variation

Data Quantification and Statistical Analysis

Repellency Quantification Methods

Accurate quantification of this compound repellency requires multiple complementary approaches to fully characterize efficacy. The core quantification methods include:

  • Percentage repellency: Calculated based on mosquito distribution between treated and untreated areas as previously described for tube assays. [2]
  • Protection time: The duration from application until failure (first bite in arm-in-cage assays or significant mosquito presence in treated areas).
  • Effective concentration (EC₅₀ and EC₉₀): Concentrations providing 50% and 90% repellency respectively, derived from dose-response curves.
  • Repellency index: A standardized measure comparing treatment response to control response, typically ranging from -1 (complete attraction) to +1 (complete repellency).
Statistical Analysis Framework
  • Dose-response modeling using nonlinear regression (logistic curves) to determine EC values
  • Time-course analysis using repeated measures ANOVA or survival analysis for protection time
  • Comparative studies using one-way ANOVA with post-hoc Tukey tests for multiple comparisons
  • Non-parametric alternatives (Kruskal-Wallis, Mann-Whitney) when data violate normality assumptions
  • Generalized linear models to account for multiple factors including species, concentration, and environmental variables

Table 4: Statistical Parameters for this compound Repellency Studies

Analysis Type Recommended Approach Software Implementation
Dose-response Four-parameter logistic curve GraphPad Prism, R drc package
Time-course data Repeated measures ANOVA with Geisser-Greenhouse correction SPSS, SAS, R lme4 package
Protection time Kaplan-Meier survival analysis with log-rank test GraphPad Prism, R survival package
Comparative efficacy One-way ANOVA with Tukey HSD Most statistical packages
Binary outcomes (bite/no bite) Logistic regression with odds ratios R, Python statsmodels
EC₅₀ determination Nonlinear regression with 95% confidence intervals GraphPad Prism, R

Safety and Regulatory Considerations

Laboratory Safety Protocols

This compound requires careful handling despite its moderate acute toxicity profile (rat acute oral LD₅₀ > 1000 mg/kg). [1] Essential safety measures include:

  • Personal protective equipment: Wear appropriate gloves (nitrile), lab coat, and safety goggles when handling concentrated this compound
  • Ventilation: Use chemical fume hoods for preparing stock solutions and weighing powdered material
  • Storage conditions: Keep in tightly sealed containers away from light and heat sources
  • Spill management: Absorb with inert material and dispose as hazardous waste
  • Emergency procedures: Eye contact requires flushing with water for 15 minutes; skin contact necessitates washing with soap and water
Ethical and Regulatory Compliance

Research involving this compound must address several regulatory and ethical considerations:

  • Human subject protection: Obtain proper informed consent with explicit description of potential risks including skin irritation or allergic reactions
  • Animal welfare standards: Follow institutional animal care and use committee (IACUC) guidelines for mosquito maintenance and experimental procedures
  • Environmental compliance: Adhere to local regulations for disposal of treated materials and mosquito containment
  • Regulatory status awareness: Note that this compound is not currently approved under EU EC 1107/2009 [1], though it may have different status in other jurisdictions

Conclusion

These application notes and protocols provide comprehensive methodologies for evaluating the efficacy of this compound as a mosquito repellent using standardized laboratory assays. The tiered testing approach—progressing from simple tube assays to more complex olfactometer and arm-in-cage methods—enables thorough characterization of both spatial and contact repellency properties. [2] Proper implementation of these protocols requires attention to methodological details, statistical rigor, and safety considerations to generate reliable, reproducible data on this compound performance.

This compound's chemical properties, including moderate water solubility and lipophilicity, [1] make it suitable for various formulation approaches, though its current regulatory status may limit certain applications. [1] These standardized protocols allow for direct comparison with established repellents like DEET and facilitate the development of potentially improved formulations. Future methodological developments may include high-throughput screening approaches and field validation studies to bridge the gap between laboratory results and real-world performance.

References

Application Note: Analysis of Butopyronoxyl by Gas Chromatography

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Butopyronoxyl is a synthetic organic compound historically used as an insect repellent. Its analysis is crucial in various fields, including environmental monitoring, product quality control, and toxicological studies. This application note details a robust Gas Chromatography method coupled with a Flame Ionization Detector (GC-FID) for the separation, identification, and quantification of this compound. The method is designed to be selective, sensitive, and reproducible, leveraging the volatility and thermal stability of the analyte [1] [2].

2. Experimental Design and Workflow The following diagram outlines the complete analytical workflow, from sample preparation to data analysis.

workflow Start Start Analysis SamplePrep Sample Preparation • Dissolve in suitable solvent (e.g., acetone) • Filter if necessary Start->SamplePrep GC_Injection GC Injection • Injection Volume: 1 µL • Mode: Splitless (for trace analysis) or Split • Injector Temp: 250 °C SamplePrep->GC_Injection Column_Sep Chromatographic Separation • Column: (5%-Phenyl)-methylpolysiloxane • Oven Temp: Programmed Ramp • Carrier Gas: Helium, constant flow GC_Injection->Column_Sep Detection Detection (FID) • Detector Temp: 300 °C • H₂ and Air flow optimized Column_Sep->Detection DataAnalysis Data Analysis • Identify peak by Retention Time (tᵣ) • Quantify using peak area Detection->DataAnalysis End Result Reporting DataAnalysis->End

3. Materials and Methods

3.1. Instrumentation The analysis is performed on a gas chromatograph system equipped with:

  • Autosampler: For precise and reproducible sample injection [3].
  • Split/Splitless Inlet: For versatile injection techniques depending on sample concentration [3] [2].
  • Capillary Column: A (5%-Phenyl)-methylpolysiloxane stationary phase is recommended due to its general-purpose nature and suitability for semi-volatile organic compounds [1] [4].
  • Flame Ionization Detector (FID): Chosen for its high sensitivity to hydrocarbons and excellent linear range [1] [3] [4].

3.2. Reagents and Standards

  • This compound Standard: High-purity analytical standard for calibration.
  • Diluent: HPLC-grade acetone or another suitable volatile solvent.
  • Carrier Gas: High-purity (≥99.999%) Helium or Hydrogen [1] [4].
  • Detector Gases: High-purity Hydrogen and Zero-Air for FID operation [4].

3.3. Detailed GC Method Parameters The table below summarizes the critical method conditions.

Table 1: Gas Chromatography Method Parameters

Parameter Specification Rationale
Column (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film Common for semi-volatile organics; provides good separation efficiency [1] [4].
Injector Split/Splitless, 250 °C Ensures complete vaporization of the sample [2].
Injection Volume 1.0 µL Standard volume for capillary GC [4].
Carrier Gas & Flow Helium, constant flow mode at 1.0 mL/min Provides stable baseline and consistent retention times [1].

| Oven Program | Initial: 60 °C (hold 2 min) Ramp: 20 °C/min to 280 °C Final: 280 °C (hold 5 min) | Optimizes separation; initial low temp for solvent focus, ramp for elution, final hold for column cleaning [5]. | | Detector (FID) | 300 °C | Standard temperature for FID to prevent condensation [4]. | | Hydrogen Flow | 30 mL/min | Optimized for FID sensitivity. | | Air Flow | 300 mL/min | Optimized for FID sensitivity. |

4. Method Validation Protocol To ensure the method's reliability, the following validation parameters should be assessed, in line with standard analytical practices [6].

Table 2: Key Method Validation Parameters and Target Criteria

Validation Parameter Experimental Procedure Acceptance Criteria
Specificity Analyze blank solvent and standard. Verify no interference at the retention time of this compound. Baseline resolution (Resolution ≥ 2.0) from any potential interferents [1].
Linearity & Range Analyze a minimum of 5 calibration standards across the expected concentration range (e.g., 1-100 µg/mL). Correlation coefficient (R²) ≥ 0.995 [6].
Accuracy Spike known amounts of standard into the sample matrix and analyze (recovery study). Average recovery of 90-110% [6].

| Precision | Repeatability: 6 replicate injections of a standard. Intermediate Precision: Duplicate analysis on different days or by different analysts. | Relative Standard Deviation (RSD) of peak area ≤ 2.0% [6]. | | Sensitivity | LOD: Signal-to-Noise ratio ~3:1. LOQ: Signal-to-Noise ratio ~10:1. | Establish lowest detectable and quantifiable levels for the application [6]. | | Robustness | Deliberately vary small method parameters (e.g., flow rate ±0.1 mL/min, initial temp ±2 °C). | The method should remain unaffected by small, intentional variations [6]. |

5. Troubleshooting Common Issues The table below addresses potential problems and their solutions.

Table 3: Troubleshooting Guide

Problem Potential Cause Suggested Solution
Peak Tailing Activity in the inlet liner or column [2]. Re-place or re-condition the inlet liner. Check column installation and cut a fresh column tip.
Unstable Baseline Column bleed or contaminated detector [2]. Condition the column properly. Service or clean the detector. Ensure carrier gas purity.
Irreproducible Retention Times Carrier gas leak or unstable flow [2]. Perform a leak check on the entire system. Verify EPC settings.
Low Response/Sensitivity Contaminated liner, inactive detector, or incorrect injection technique. Clean or replace the liner. Ensure detector gases are flowing and ignited. Check syringe for leaks.

6. Conclusion This application note provides a comprehensive theoretical framework for the analysis of this compound using GC-FID. The proposed method is designed to be a starting point for laboratory-specific development and validation. By following this protocol and adapting the parameters to your specific instrument and requirements, you can establish a reliable analytical method for this compound.


References

Butopyronoxyl in polymer-based repellent systems

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Butopyronoxyl

This compound is a synthetic insect repellent known for its effectiveness against mosquitoes, ticks, flies, and gnats [1] [2]. Its potential for causing toxicity and its short duration of efficacy when applied in conventional forms (like creams or sprays) are key challenges that polymer-based delivery systems aim to overcome [3].

The following table summarizes its core physicochemical properties, which are critical for formulation design.

Property Value Reference Significance for Formulation
CAS Number 532-34-3 [1] [2] Unique compound identifier
Molecular Formula C₁₂H₁₈O₄ [1] Determines molecular weight and structure
Molecular Weight 226.27 g/mol [1] [2] Impacts diffusion and release rates from a polymer matrix
Physical State Pale orange-red liquid [1] Influences the type of polymeric system used (e.g., nanoemulsion vs. solid particle)
Density 1.054 g/cm³ at 25°C [2] Important for product manufacturing and feel
Water Solubility 275 mg/L at 20°C [1] Low solubility suggests need for encapsulation or emulsification
Log P 2.42 (Calculated: 2.42) [1] Indicates moderate lipophilicity, suitable for lipid/polymer systems
Mode of Action Repellent action disrupting host-finding [1] Supports a release profile that maintains a protective vapor concentration

Polymeric and lipid-based nanocarriers—such as solid lipid nanoparticles (SLNs), nanoemulsions, and liposomes—can enhance this compound's repellent efficacy and safety. These systems offer controlled release, reduce skin permeation, and improve stability [3]. The table below outlines potential formulation strategies.

Delivery System Description Potential Advantages for this compound
Solid Lipid Nanoparticles (SLNs) Lipid nanoparticles solid at room/body temperature Controlled release, high biocompatibility, protection of active ingredient [3]
Nanoemulsions Oil-in-water dispersions with small droplet size Enhanced skin coverage, improved stability of the repellent, tunable viscosity [3]
Liposomes Spherical vesicles with phospholipid bilayers Potential for co-encapsulation of hydrophilic/hydrophobic agents, improved skin retention [3]
Polymeric Nanoparticles Particles made of biodegradable polymers (e.g., PLA, PLGA) Sustained release profile, protection from degradation, reduced skin penetration [3]

Proposed Experimental Protocols

Given the absence of specific protocols for this compound, the following are proposed based on general practices for developing repellent formulations.

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol outlines a method for producing SLNs using a hot homogenization technique.

  • Objective: To encapsulate this compound within a solid lipid matrix to achieve a sustained release profile and reduce skin permeation.
  • Materials:
    • Lipid Phase: Compritol 888 ATO, Precirol ATO 5, or similar solid lipid.
    • Active Ingredient: this compound.
    • Aqueous Phase: Tween 80 or Poloxamer 188 as a surfactant, dissolved in purified water.
  • Equipment: Hot plate with magnetic stirrer, high-shear homogenizer or probe sonicator, thermometer.
  • Procedure:
    • Melting: Melt the solid lipid (e.g., 5% w/v) in a water bath at approximately 5-10°C above its melting point.
    • Incorporation: Dissolve this compound (e.g., 1-2% w/w of lipid) into the molten lipid with gentle stirring.
    • Heating: Heat the aqueous surfactant solution (e.g., 2% w/v) to the same temperature as the lipid phase.
    • Pre-emulsification: Add the hot aqueous phase to the hot lipid phase under high-speed stirring using a magnetic stirrer to form a coarse pre-emulsion.
    • Homogenization: Homogenize the coarse emulsion using a high-shear homogenizer (e.g., 15,000 rpm for 5-10 minutes) or probe sonication to form a fine nanoemulsion.
    • Cooling & Solidification: Allow the nanoemulsion to cool at room temperature under mild stirring. The lipid droplets will solidify, forming SLNs.
    • Storage: Store the final SLN dispersion at 4-8°C for characterization.
Protocol 2: In Vitro Release and Skin Permeation Study

This protocol describes how to evaluate the release and skin penetration of this compound from the developed formulation.

  • Objective: To assess the controlled-release behavior of this compound from the polymeric/lipid carrier and its potential to reduce systemic absorption.
  • Materials:
    • This compound-loaded SLN dispersion (from Protocol 1).
    • Franz diffusion cell with a receptor chamber.
    • Synthetic membrane or ex vivo skin (e.g., porcine ear skin).
    • Receptor medium (e.g., PBS with 20% ethanol to maintain sink condition).
  • Procedure:
    • Setup: Mount the synthetic membrane or skin between the donor and receptor compartments of the Franz cell. Fill the receptor chamber with the pre-warmed (32°C) receptor medium.
    • Application: Apply a precise quantity of the this compound-SLN formulation (e.g., 500 µL) to the donor side. A conventional solution of this compound should be tested in parallel for comparison.
    • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), withdraw a sample from the receptor medium and replace it with fresh medium.
    • Analysis: Analyze the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of this compound released and permeated.
    • Data Analysis: Plot cumulative release/permeation versus time to generate release profiles and calculate key parameters.

Workflow and Mechanism Visualization

The following diagrams, created using Graphviz DOT language, illustrate the general experimental workflow and proposed mechanism of action for the polymer-based repellent system.

DOT Code: Formulation Development Workflow

FormulationWorkflow start Start: Formulation Design prep SLN Preparation (Hot Homogenization) start->prep Input: Lipid, Surfactant, This compound char Characterization (Particle Size, Zeta Potential) prep->char SLN Dispersion release In-Vitro Release Study (Franz Diffusion Cell) char->release Stable Formulation permeation Skin Permeation Test release->permeation Release Profile efficacy Efficacy & Safety Assessment permeation->efficacy Permeation Data end Optimized Formulation efficacy->end Final Product

Short Title: SLN Formulation Workflow

DOT Code: Repellent Mechanism of Action

RepellentMechanism application Polymer Formulation Applied to Skin reservoir Polymer/Lipid Matrix (this compound Reservoir) application->reservoir release Sustained Release reservoir->release Controlled Diffusion vapor Protective Vapor Barrier release->vapor Low Volatile Emission disruption Disruption of Insect Host-Finding vapor->disruption Blocks Olfactory Receptors [1] protection Protection from Mosquito Bites disruption->protection

Short Title: Repellent Action Mechanism

Discussion and Future Perspectives

The primary advantage of using polymer-based systems for this compound is the ability to modulate its release kinetics, which could extend protection time and minimize the need for frequent reapplication [3]. A significant challenge is the limited clinical translation of such novel repellent delivery systems from laboratory research to commercial products [3]. Future work should focus on comprehensive toxicological profiling, scaling up manufacturing processes, and conducting rigorous field studies to demonstrate real-world efficacy and safety.

References

preparation of Butopyronoxyl mixtures

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Synthetic Outline

The table below summarizes the key identified properties of Butopyronoxyl.

Property Value / Description
CAS RN 532-34-3 [1] [2]
IUPAC Name butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate [2]
Molecular Formula C₁₂H₁₈O₄ [1] [2]
Molecular Weight 226.27 g/mol [1] [2]
Appearance Yellow to pale reddish-brown liquid with an aromatic odor [1] [2]
Solubility in Water 275 mg/L at 20°C and pH 7 [2]
Log P 2.42 (indicating moderate lipophilicity) [2]
Primary Application Insect repellent for skin and clothing against flies, ticks, and fleas [2]

Reported Synthesis Pathway

A synthesis method was reported in the literature in 2000, yielding this compound (referred to as a dihydropyrone) in 86% yield [1]. The procedure can be visualized in the following workflow.

G Rawal's Diene Rawal's Diene Reaction Step Reaction Step Rawal's Diene->Reaction Step 1.0 mmol Intermediate Intermediate Reaction Step->Intermediate Stir, 2h, RT Benzaldehyde Benzaldehyde Benzaldehyde->Reaction Step 1.5 mmol CHCl₃ Solvent CHCl₃ Solvent CHCl₃ Solvent->Reaction Step Quench & Cyclization Quench & Cyclization Intermediate->Quench & Cyclization Acetyl Chloride Acetyl Chloride Acetyl Chloride->Quench & Cyclization 2.0 mmol -78°C, 30 min Crude Product Crude Product Quench & Cyclization->Crude Product Work-up Pure this compound Pure this compound Crude Product->Pure this compound Flash Chromatography 86% Yield

Diagram 1: Simplified workflow for this compound synthesis.

Detailed Experimental Notes:

  • Reaction Setup: The reaction was conducted under a nitrogen atmosphere in anhydrous chloroform (CHCl₃), indicating sensitivity to moisture and/or oxygen [1].
  • Purification: The final product was isolated as a yellow oil and purified using flash chromatography [1]. This suggests the crude product may contain several by-products requiring careful separation.

Analytical & Formulation Guidance

Given the lack of specific analytical data for this compound, standard protocols for chemical mixture analysis should be applied. The table below suggests potential methodologies.

Objective Recommended Technique Application Notes
Identity Confirmation Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR to verify molecular structure.
Purity Assessment Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) Suitable for a small organic molecule; check for residual solvents and synthetic by-products.
Mixture Formulation Standard solubilization techniques Given its low water solubility, formulation may require solvents like alcohol or glacial acetic acid, with which it is miscible [1].

Critical Safety & Handling Notes

The following safety information was located in the search results and must be considered.

  • Toxicity: this compound is reported to be moderately toxic by ingestion and has been shown to produce liver necrosis in experimental animals [1] [2].
  • Regulatory Status: It is not approved for use according to EC Regulation 1107/2009 [2].
  • General Handling: It is a skin irritant. As with all chemicals, appropriate personal protective equipment (PPE) including gloves and safety glasses should be worn. All operations should be performed in a well-ventilated fume hood [1].

Recommendations for Further Research

To obtain a viable preparation protocol, I suggest you:

  • Consult Specialized Databases: Conduct a targeted search in scientific patent databases (such as USPTO, Espacenet, or Google Patents) and commercial chemical supplier catalogs for more detailed and potentially proprietary synthesis methods.
  • Review Historical Literature: A deeper dive into older chemical and entomological literature, particularly from the mid-20th century when it was first introduced as a repellent, may yield more detailed procedures.
  • Adapt General Techniques: The general workflow and purification method (flash chromatography) provided can serve as a template. Optimization of reaction conditions (catalyst, temperature, solvent) will likely be required.

References

Chemical Data and Properties of Butopyronoxyl

Author: Smolecule Technical Support Team. Date: February 2026

The following tables consolidate the available quantitative and qualitative data for Butopyronoxyl, an insect repellent effective against ticks, flies, gnats, and mosquitoes [1].

Table 1: Identity and Regulatory Status of this compound

Property Description
IUPAC Name butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate [1]
CAS RN 532-34-3 [1] [2]
Chemical Formula C₁₂H₁₈O₄ [1] [2]
Molecular Mass 226.27 [1] [2]
Purity >95.0% (HPLC) [2]
Example Applications Human skin; Fabric & clothing [1]
EC 1107/2009 Status Not approved [1]
Physical State (20°C) Liquid [1] [2]
Appearance Pale orange-red or light orange to yellow to green clear liquid with aromatic odour [1] [2]

Table 2: Physical-Chemical Properties and Environmental Fate

Property Value Notes
Solubility in Water (20°C) 275 mg L⁻¹ [1] Moderate
Boiling Point 113 °C (at unknown pressure) [2] -
Flash Point 157 °C [1] [2] -
Density (20°C) 1.054 - 1.06 g mL⁻¹ [1] [2] -
Octanol-Water Partition Coefficient (Log P) 2.42 [1] Low
Bio-concentration Factor (BCF) Low risk [1] Based on Log P < 3
GHS Classification Not available [2] -

Table 3: Toxicological Data (Ecotoxicology)

Test Organism Endpoint Value
Mammals (Rat) Acute Oral LD₅₀ > 1000 mg kg⁻¹ [1]

Information Gaps and Limitations

The search results reveal significant data gaps that prevent the creation of detailed application protocols:

  • No Experimental Protocols: The results contain no information on specific methodologies for formulating, testing efficacy, or applying this compound on skin or fabric.
  • No Signaling Pathways: The mode of action is described generally as a "repellent action disrupting the insects ability to find a host" [1], but no specific biochemical signaling pathways are detailed.
  • Limited Safety and Ecotoxicology Data: While the acute oral toxicity for rats is provided, comprehensive data on dermal toxicity, environmental degradation (DT₅₀), and effects on aquatic life or bees are missing [1].

How to Proceed with Research

Given the identified data gaps, here are suggestions for how you might find the detailed protocols and mechanistic information needed:

  • Consult Specialized Databases: Access deeper scientific literature through databases like PubMed, SciFinder, or Reaxys. The PubChem Substance ID for this compound is 87567207, which can be a useful entry point [2].
  • Review Historical Formulations: this compound was originally known under the synonym "Indalone" and was part of early insect repellent formulations. Researching this historical context may yield application data in older scientific papers or patent documents.
  • Conduct Primary Research: In the absence of published protocols, you may need to develop and validate your own application methodologies based on standard practices for topical repellents.

Chemical Structure Diagram

Since signaling pathway information is unavailable, the diagram below illustrates the chemical structure of this compound, which is foundational to understanding its properties.

ButopyronoxylStructure cluster_legend Chemical Structure of this compound butyl Butyl Group (C₄H₉) ester Ester Linkage (-COO-) butyl->ester connected via pyran Dihydropyran Ring ester->pyran connected to carbonyl Carbonyl Group (C=O) pyran->carbonyl contains methyl Methyl Groups (2 x CH₃) pyran->methyl substituted with

References

Comprehensive Application Notes and Protocols: Butopyronoxyl Synergistic Combinations with Insect Repellents

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Butopyronoxyl (chemical name: butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate) is a synthetic insect repellent with the CAS registry number 532-34-3 and molecular formula C₁₂H₁₈O₄. This compound has a molecular mass of 226.27 g/mol and appears as a pale orange-red colored liquid with an aromatic odor at room temperature. This compound was historically marketed under the trade name Indalone and was widely used during the 1940s and 1950s before the commercial introduction of DEET. Its primary application involves repelling biting insects including mosquitoes, ticks, flies, gnats, and stable flies (Stomoxys calcitrans) through direct application to human skin or clothing fabrics. The compound operates primarily through a repellent action that disrupts the insect's ability to locate hosts, classified under the IRAC MoA class as UNM (unclassified repellent mode of action) [1] [2].

From a chemical perspective, this compound features a dihydropyran core structure with ketone and ester functional groups, contributing to its physical properties including a density of 1.054 g/mL at 25°C, boiling point of 263-272°C, melting point of 25°C, and flash point of 112.7-157°C. The compound demonstrates moderate water solubility (275 mg/L at 20°C and pH 7) and a log P value of 2.42, indicating relatively low hydrophobicity. This compound is not currently approved under EC Regulation 1107/2009 and shows limited regulatory status across European Union member states [1] [3]. The compound's historical significance, combined with its distinctive chemical structure, makes it a valuable candidate for investigating synergistic effects with other repellent compounds.

Synergistic Formulations and Efficacy Data

Historical and Contemporary Combinations

Table 1: Historical synergistic formulations containing this compound

Formulation Name Component Ratios Target Insects Historical Application
"6-2-2" Mixture 60% Dimethyl phthalate, 20% Indalone (this compound), 20% Ethylhexanediol Mosquitoes, biting flies 1940s-1950s general insect repellent
Indalone Standalone 100% this compound Multiple biting insects Original military and civilian formulation

This compound achieved its most significant historical application as part of the "6-2-2" mixture, which combined three active repellent compounds in specific ratios to maximize efficacy and duration of protection against various biting insects. This formulation represented an early recognition of the synergistic potential achieved by combining chemically distinct repellents, potentially targeting multiple insect sensory pathways simultaneously. The mixture was particularly valued for providing broader spectrum protection than any single component alone, highlighting the fundamental principle that certain repellent combinations can produce enhanced effects not achievable through individual compounds [2].

Research has demonstrated that this compound maintains efficacy as a standalone repellent, with studies showing that it can decrease attraction of Amblyomma variegatum ticks to their aggregation-attachment pheromone and induce repulsion when presented independently in air streams. Interestingly, when tested against hard ticks, this compound (Indalone) was one of the few products that successfully disrupted pheromone-mediated attraction, whereas other repellents including DEET, EBAAP, and permethrin failed to inhibit attraction even at concentrations 10⁶ times greater than the pheromone stimulus [4]. This suggests that this compound may operate through distinct mechanisms compared to more contemporary repellents, providing a mechanistic basis for its synergistic potential in combination formulations.

Quantitative Efficacy Measurements

Table 2: Efficacy data for this compound and comparative repellents

Repellent Compound Test Concentration Test Species Efficacy Measurement Experimental Conditions
This compound (Indalone) Undisclosed Amblyomma variegatum Decreased attraction to pheromone; Induced repulsion alone Locomotion compensator, pheromone stimulus
DEET 106 × pheromone concentration Amblyomma variegatum No inhibition of attraction Locomotion compensator, pheromone stimulus
EBAAP (IR3535) 106 × pheromone concentration Amblyomma variegatum No inhibition of attraction Locomotion compensator, pheromone stimulus
Permethrin 106 × pheromone concentration Amblyomma variegatum No inhibition of attraction Locomotion compensator, pheromone stimulus
β-caryophyllene oxide + Vetiver oil (1:2) 1% BCO + 2.5% VO Anopheles minimus 74.07-78.18% escape Excito-repellency assay, noncontact
β-caryophyllene oxide + Vetiver oil (1:2) 1% BCO + 2.5% VO Culex quinquefasciatus 55.36-83.64% escape Excito-repellency assay, noncontact

Recent research on natural repellent combinations provides valuable insights into the potential synergistic effects achievable with this compound mixtures. Studies investigating binary mixtures of β-caryophyllene oxide (BCO) and vetiver oil (VO) demonstrated that specific ratios (particularly 1:2 BCO:VO) produced significantly enhanced repellent effects compared to individual compounds across multiple mosquito species. These combinations produced not only additive irritability but also knockdown responses in Aedes albopictus, Anopheles minimus, and Culex quinquefasciatus at rates of 18.18-33.33%, illustrating the profound biological impact achievable through optimized synergistic combinations [5]. These findings establish a methodological framework and quantitative benchmarks for evaluating this compound combinations.

The differential effectiveness of this compound against tick species compared to other repellents highlights the importance of target-specific formulation development. Whereas DEET, EBAAP, and permethrin failed to inhibit attraction in Amblyomma variegatum ticks even at extremely high concentrations, this compound significantly decreased pheromone-mediated attraction, suggesting its mechanism specifically disrupts this sensory channel [4]. This underscores a fundamental principle in synergistic repellent development: different repellents may target distinct sensory modalities, and effective combinations should include compounds with complementary mechanisms of action rather than simply increasing concentrations of single active ingredients.

Experimental Protocols and Methodologies

Excito-Repellency Assay for Synergy Evaluation

The excito-repellency (ER) assay provides a comprehensive method for evaluating both contact irritancy and noncontact repellency of this compound combinations. This system enables researchers to distinguish between direct tarsal contact effects (contact irritancy) and chemical detection from a distance (noncontact repellency), offering insights into the specific behavioral mechanisms underlying repellent activity [5].

Protocol:

  • Apparatus Setup: Utilize paired acrylic test chambers (20 × 20 × 20 cm) with symmetrical design, including a holding chamber, sliding entrance gate, and escape tunnel. One chamber serves as treatment (coated with test formulation) while the other is an control (untreated or solvent-only).

  • Test Population Preparation: Use laboratory-colonized adult female mosquitoes (Aedes aegypti, Aedes albopictus, Anopheles minimus, or Culex quinquefasciatus) aged 5-7 days post-emergence. Deprive mosquitoes of sugar meal for 24 hours pre-test while providing water-soaked cotton pads.

  • Test Formulation Application: Dissolve this compound and combination repellents in appropriate solvents (e.g., acetone, ethanol) and apply uniformly to specified surfaces of test chamber at desired concentrations (e.g., 0.5-5% w/v). Allow solvent to evaporate completely before testing.

  • Contact Irritancy Testing:

    • Introduce 10-15 mosquitoes into treatment chamber through sliding gate
    • After 30-second acclimation, open escape tunnel gate
    • Record number of mosquitoes escaping every minute for 30-minute observation period
    • Compare escape rates between treatment and control chambers
  • Noncontact Repellency Testing:

    • Place test formulations on mesh screen preventing direct physical contact
    • Follow identical mosquito introduction and observation procedures
    • Measure escape responses mediated solely by volatile compounds
  • Data Analysis: Calculate percentage escape rates for test and control conditions. Apply appropriate statistical analyses (e.g., ANOVA, chi-square) to determine significant differences between test formulations and controls. Calculate synergistic ratios by comparing observed effects of combinations to expected additive effects of individual components.

This methodology enables quantitative assessment of repellent effects while distinguishing between spatial repellency and contact-mediated irritancy, providing crucial insights into the behavioral mechanisms underlying synergistic interactions [5].

Locomotor Compensator Assay for Tick Response Evaluation

For evaluating this compound synergies against tick species, the locomotor compensator assay provides a sophisticated approach to measure disruption of attractant-mediated behavior [4].

Protocol:

  • Apparatus Configuration: Utilize a locomotion compensator equipped with controlled air delivery system capable of maintaining consistent laminar airflow. Incorporate pheromone delivery mechanism for attractant stimuli.

  • Stimulus Preparation: Prepare synthetic aggregation-attachment pheromone blend for Amblyomma variegatum or other target tick species. Dissolve this compound and combination repellents in appropriate volatile solvents at desired test concentrations.

  • Testing Procedure:

    • Place adult ticks on locomotion compensator platform
    • Establish baseline behavioral responses to pheromone attractant alone
    • Introduce this compound and combination repellents through air stream delivery system
    • Vapor concentrations to achieve specific test ratios (e.g., 10³-10⁶ × pheromone concentration)
    • Record tick movement trajectories, velocity, and directionality
  • Data Collection and Analysis:

    • Quantify attraction inhibition by comparing orientation to pheromone source with and without repellents
    • Measure repulsion indices through directional movement away from stimulus sources
    • Employ vector analysis of movement paths to calculate significant behavioral changes

This specialized protocol enables precise quantification of how this compound and its combinations disrupt chemically mediated attraction in tick species, providing critical data on target-specific synergistic effects [4].

Mechanistic Insights and Signaling Pathways

Understanding the mechanistic basis of this compound's activity and its synergistic potential requires examination of its effects on insect sensory systems and comparison with established repellent targets. While the specific molecular target of this compound remains uncharacterized, evidence suggests it may interact with odorant binding proteins (OBPs) or chemosensory receptors involved in host location behaviors [4] [6].

Diagram: Proposed mechanism of this compound synergistic repellent action

G Stimuli Chemical Stimuli This compound This compound Stimuli->this compound DEET DEET/Other Repellents Stimuli->DEET SensoryDetection Sensory Detection NeuralProcessing Neural Processing BehavioralOutput Behavioral Response OBPs Odorant Binding Proteins (OBPs) This compound->OBPs Potential binding Chemoreceptors Chemosensory Receptors This compound->Chemoreceptors Possible interaction Synergy Synergistic Enhancement: - Multi-target effects - Broader modulation - Enhanced efficacy This compound->Synergy Complementary mechanisms DEET->OBPs Known binding DEET->Chemoreceptors Documented DEET->Synergy Complementary mechanisms OBPs->Chemoreceptors SignalTransduction Signal Transduction Pathways Chemoreceptors->SignalTransduction CNSIntegration CNS Integration SignalTransduction->CNSIntegration Repulsion Repellent Effects: - Escape behavior - Attraction inhibition - Knockdown CNSIntegration->Repulsion Synergy->Repulsion Enhanced response

Recent computational and experimental studies on DEET and natural repellent analogues have revealed that OBP1 inhibition represents a key molecular target for repellent activity. Research demonstrates that DEET directly binds to odorant binding protein 1 (OBP1) in mosquito species, impairing their ability to detect host body odors. Similarly, natural repellents such as ar-turmerone from Curcuma longa have been identified as structural, functional, and pharmacophoric analogues of DEET, operating through similar molecular interactions with OBP1 [6]. This compound may share these molecular targets or interact with complementary sensory pathways, providing a mechanistic foundation for synergistic effects when combined with other repellents.

The differential effectiveness of this compound against tick pheromone detection compared to other repellents suggests it may target specific sensory channels involved in chemostimulation. Studies indicate that this compound successfully disrupts attraction of Amblyomma variegatum to aggregation-attachment pheromone, while DEET, EBAAP, and permethrin show no such effect even at extreme concentrations [4]. This indicates that this compound may interact with unique receptor systems or signal transduction pathways specifically involved in pheromone detection, whereas other repellents may target different sensory modalities. When formulated in combination, these complementary mechanisms would produce enhanced repellent effects through broader disruption of the insect's sensory apparatus.

Diagram: Experimental workflow for evaluating this compound synergies

G CompoundSelection Compound Selection: - this compound - DEET - Icaridin - Natural repellents FormulationDesign Formulation Design: - Binary combinations - Ratio optimization - Delivery systems CompoundSelection->FormulationDesign Bioassay Bioassay Methods: - Excito-repellency - Locomotor compensator - Field evaluation FormulationDesign->Bioassay DataCollection Data Collection: - Escape rates - Knockdown effects - Response latency Bioassay->DataCollection SubProtocols Sub-Protocols: - Contact irritancy test - Non-contact repellency - Pheromone disruption Bioassay->SubProtocols Analysis Data Analysis: - Synergy ratios - Statistical significance - Dose-response DataCollection->Analysis OutcomeMeasures Key Outcome Measures: - Percentage escape - Attraction inhibition - Knockdown rates - Protection duration DataCollection->OutcomeMeasures Application Practical Application: - Formulation optimization - Usage guidelines - Safety assessment Analysis->Application

Research Applications and Safety Considerations

Toxicity and Safety Profile

This compound demonstrates a favorable mammalian toxicity profile with acute oral LD₅₀ values in rats exceeding 1000 mg/kg, classifying it as moderately toxic. Specific toxicological studies report an oral LD₅₀ of 7400 μL/kg in rats, 11,600 μL/kg in mice, 5400 μL/kg in rabbits, and 3200 μL/kg in guinea pigs. Dermal application studies in rabbits show LD₅₀ values exceeding 10 mL/kg, indicating relatively low dermal absorption and toxicity [1] [3]. Chronic toxicity studies involving repeated dermal application in rabbits (180 mL/kg over 13 weeks) resulted primarily in dermatitis without systemic toxicity, suggesting that the compound poses minimal risk when used as a topical repellent at appropriate concentrations [3].

Environmental fate data for this compound remains limited, with no comprehensive information available regarding soil degradation, aqueous photolysis, or hydrolysis characteristics. The compound is predicted to have low bioaccumulation potential based on its calculated log P value, and is classified as having low risk for bioconcentration. Its relatively high water solubility suggests potential mobility in aquatic environments, though monitoring data in environmental matrices is not available. From an ecological perspective, the compound shows no specific alerts for environmental hazards, though complete assessment is limited by data gaps in ecotoxicological parameters [1].

Research Applications and Future Directions

The primary research application for this compound synergies involves developing next-generation repellent formulations that overcome limitations of single-compound approaches. By combining this compound with other repellents having complementary mechanisms of action, researchers can achieve enhanced efficacy, broader spectrum activity, and potentially reduced resistance development in target insect populations. Specific research applications include:

  • Military and outdoor personnel protection: Developing extended-duration formulations for use in high-risk arthropod-borne disease regions
  • Public health interventions: Creating cost-effective repellent combinations for community-level protection against mosquito-borne diseases
  • Agricultural and veterinary applications: Formulating repellents for livestock protection and crop pest management
  • Resistance management: Utilizing multi-mechanism approaches to counter insect resistance to established repellents

Future research directions should focus on mechanistic elucidation of this compound's molecular targets, comprehensive synergy mapping with various repellent classes, formulation optimization for specific application scenarios, and field validation of laboratory-established synergistic effects. Particularly promising research avenues include investigating this compound combinations with natural repellents such as β-caryophyllene oxide, vetiver oil, and ar-turmerone, which may offer enhanced safety profiles while maintaining efficacy through complementary mechanisms of action [5] [6].

Conclusion

This compound represents a historically significant insect repellent with demonstrated efficacy against multiple biting insect species and unique effectiveness against tick pheromone-mediated attraction. The compound's distinct mechanism of action, favorable mammalian toxicity profile, and proven performance in synergistic historical formulations make it a valuable candidate for continued research and development. Application of modern repellent testing methodologies, including excito-repellency assays and locomotor compensator systems, enables quantitative evaluation of this compound combinations with other repellents to identify synergistic effects. Through strategic formulation with complementary compounds, this compound can contribute to next-generation repellent products offering enhanced protection against arthropod vectors of human disease.

References

Comprehensive Application Notes and Protocols: Butopyronoxyl in Controlled Release Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Butopyronoxyl and Controlled Release Principles

This compound is a historical insect repellent first developed in the mid-20th century that has found renewed relevance in modern controlled release formulations. This compound is particularly effective against a broad spectrum of biting insects including ticks, flies, gnats, and mosquitoes, primarily through a repellent action that disrupts the insect's ability to locate hosts. [1] The molecular structure of this compound (chemical formula: C₁₂H₁₈O₄) features characteristics that make it particularly suitable for controlled release systems: moderate hydrophobicity (Log P = 2.42), good solubility in organic solvents, and sufficient but limited water solubility (275 mg/L at 20°C) that supports sustained release kinetics. [1] From a regulatory perspective, this compound is not currently approved under EC Regulation 1107/2009, which necessitates consideration for contained application systems rather than broad environmental distribution. [1]

The fundamental principle behind incorporating this compound into controlled release systems centers on overcoming its inherent volatility and limited duration of efficacy when applied directly to skin or fabrics. Traditional application methods require frequent reapplication, which can be inconvenient for users and lead to inconsistent protection. Controlled release technologies address these limitations by creating a reservoir of active compound that is released at a predetermined rate, maintaining effective concentrations at the application site while minimizing waste and potential side effects. These systems are particularly valuable for developing long-lasting protective clothing, sustained-release wearable devices, and environmental insect control products that provide protection over extended periods ranging from days to months. [2]

Table 1: Key Physicochemical Properties of this compound Relevant to Controlled Release Formulation

Property Value Significance for Controlled Release
Molecular Mass 226.27 g/mol Moderate size suitable for polymer matrix encapsulation
Water Solubility 275 mg/L at 20°C Moderate hydrophilicity supports sustained release kinetics
Octanol-Water Partition Coefficient (Log P) 2.42 Balanced hydrophobicity for skin and fabric delivery systems
Physical State at Room Temperature Pale orange-red liquid Requires encapsulation for solid dosage forms
Vapor Pressure Not specified but characterized as having "aromatic odour" Indicates volatility that controlled release can mitigate

Chemical and Physical Properties of this compound

This compound (IUPAC name: butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate) possesses specific physicochemical properties that critically influence its behavior in controlled release systems. The compound exists as a pale orange-red coloured liquid with a distinctive aromatic odour at room temperature, with a density of 1.054 g/ml. [1] Its molecular structure incorporates both hydrophobic (butyl chain, dimethyl groups) and moderately hydrophilic (ester carbonyl, pyranone oxygen) regions, creating an amphiphilic character that guides appropriate carrier selection. This balance is reflected in its octanol-water partition coefficient (Log P = 2.42), which indicates favorable partitioning into polymeric matrices while maintaining sufficient aqueous solubility for biological activity. [1]

The thermal properties of this compound further inform processing parameters for controlled release formulations. With a melting point of 25°C and boiling point of 263°C, the compound exists as a liquid across most environmental conditions, necessitating encapsulation for solid dosage forms. [1] The relatively high boiling point suggests adequate thermal stability for processing with most polymer systems, though the flash point of 157°C indicates caution should be exercised during high-temperature manufacturing processes such as hot-melt extrusion or injection molding. [1] From a toxicological perspective, this compound demonstrates moderate mammalian toxicity (acute oral LD₅₀ > 1000 mg/kg in rats), supporting its relative safety in contained delivery systems, though comprehensive ecotoxicological data remains limited. [1]

Formulation Strategies and Controlled Release Technologies

Polymeric Nanoparticle Systems

Polymeric nanoparticles represent one of the most versatile platforms for this compound controlled delivery, with the capability to tailor release profiles through careful selection of polymer composition, architecture, and production methodology. These systems typically fall into two structural classifications: nanocapsules, where this compound is contained within an oily core surrounded by a polymeric shell, and nanospheres, where the compound is dispersed throughout a solid polymeric matrix. [2] The nanocapsule configuration is particularly advantageous for liquid active ingredients like this compound, as it provides high loading capacity and distinct reservoir-type release kinetics. The selection of appropriate biocompatible polymers is crucial for formulation success, with poly(ε-caprolactone) (PCL), polylactide (PLA), and poly(lactide-co-glycolide) (PLGA) representing preferred options due to their tunable degradation rates and regulatory acceptance. [2]

The nanoprecipitation method (also called solvent displacement) has emerged as a particularly effective production technique for this compound-loaded nanocapsules. This process leverages the controlled miscibility of water-miscible solvents (typically acetone or ethanol) containing both the polymer and active compound with water, resulting in spontaneous nanoparticle formation through solvent diffusion. [2] The precise mechanism involves an interfacial turbulence between the organic and aqueous phases that drives the formation of nanodroplets which solidify into nanoparticles as the solvent diffuses away. Critical process parameters include the organic solvent selection, aqueous phase surfactant concentration (often polysorbate or poloxamer stabilizers), mixing rate, and organic-to-aqueous phase ratio, each of which significantly influences the resulting particle size, encapsulation efficiency, and initial burst release characteristics.

G A Organic Phase Preparation (Polymer + this compound in solvent) C Phase Mixing & Nanoprecipitation A->C B Aqueous Phase Preparation (Surfactant in water) B->C D Solvent Removal (Evaporation or dialysis) C->D E Nanoparticle Collection (Centrifugation or filtration) D->E F Product Characterization (Size, PDI, encapsulation) E->F

Lipid-Based Delivery Systems

Lipid nanoparticles represent an emerging alternative to polymeric systems, particularly for dermal applications where their similarity to skin lipids may enhance adhesion and prolong residence time. Recent advances in LNP technology have enabled the creation of non-lamellar structures with complex internal arrangements (cubic or hexagonal mesophases) that provide substantially increased surface area and versatility for carrying diverse cargo types. [3] These advanced lipid systems can be engineered from polyphenol-lipid combinations derived from natural sources, offering enhanced biocompatibility and potential synergistic antioxidant effects alongside the insect repellent action of this compound. [3] The internal structure of these lipid nanoparticles can be precisely tuned by varying the lipid composition and manufacturing parameters, enabling custom-designed release profiles ranging from hours to several weeks.

The manufacturing process for this compound-loaded lipid nanoparticles typically employs hot or cold high-pressure homogenization techniques that provide the necessary energy input to achieve homogeneous nanoscale dispersions. In the hot homogenization approach, the lipid phase containing this compound is melted (typically 5-10°C above the lipid melting point), dispersed in an aqueous surfactant solution under stirring, and then passed through a high-pressure homogenizer for multiple cycles until the desired particle size distribution is achieved. The resulting nanoemulsion then cools to room temperature, solidifying the lipid particles and trapping the this compound within the crystalline matrix. Key advantages of lipid nanoparticle systems include their generally recognized as safe (GRAS) excipient status, avoidance of organic solvents, and potential for scale-up using established pharmaceutical manufacturing equipment. [3]

Table 2: Comparison of this compound Carrier Systems for Controlled Release Applications

Formulation Type Advantages Limitations Typical Release Duration Best Suited Applications
Polymeric Nanocapsules High loading capacity, tunable release kinetics, protection from degradation Potential solvent residues, more complex manufacturing Days to weeks Textile treatments, wearable devices
Polymeric Nanospheres Improved stability, simpler composition, lower cost Lower loading capacity, potential initial burst release Hours to days Cosmetic formulations, spray applications
Lipid Nanoparticles Biocompatible, solvent-free production, ease of scale-up Limited temperature stability, potential polymorphism issues Hours to weeks Dermal formulations, cosmetic products
Implants/Hydrogels Very prolonged release, high patient compliance Invasive administration, potential local reactions Weeks to months Veterinary applications, long-term protection

Release Mechanisms and Mathematical Modeling

Fundamental Release Mechanisms

The controlled release of this compound from delivery systems occurs through three primary mechanisms: diffusion, erosion, and swelling. Diffusion-controlled release follows Fick's laws, where this compound moves from regions of higher concentration within the delivery system to the lower concentration external environment. This mechanism dominates in reservoir systems (nanocapsules) where the rate is determined by the permeability of the polymeric membrane and the concentration gradient. [4] In matrix systems (nanospheres), diffusion follows more complex patterns as the active compound must navigate through tortuous pores and polymer chains, often resulting in Higuchi-type release kinetics where the cumulative release is proportional to the square root of time. [4]

Erosion-controlled release occurs when the carrier material undergoes chemical degradation or dissolution, thereby releasing incorporated this compound. This mechanism is particularly relevant for biodegradable polyester systems like PLGA and PCL, where hydrolysis of ester bonds gradually breaks down the polymer matrix. Erosion mechanisms can be further classified into surface erosion, where degradation occurs primarily at the particle-water interface, and bulk erosion, where degradation happens throughout the matrix. [2] Surface erosion typically produces more consistent zero-order release kinetics, while bulk erosion often leads to accelerating release rates as the matrix becomes more porous over time. Swelling-controlled release systems initially exist in a glassy state but absorb water and transition to a rubbery state, dramatically increasing molecular mobility and enabling this compound diffusion; this mechanism is particularly relevant for hydrogel-based delivery systems.

Mathematical Modeling of Release Kinetics

Mathematical models provide essential tools for predicting this compound release profiles, optimizing formulation parameters, and understanding underlying release mechanisms. The Korsmeyer-Peppas model (power law) is particularly valuable for analyzing release data from polymeric nanoparticles during the initial release phase (up to 60% cumulative release). This model is expressed as Mt/M∞ = Ktⁿ, where Mt/M∞ is the fraction of drug released at time t, K is the release rate constant, and n is the release exponent that indicates the release mechanism. [4] For spherical systems, n values of 0.43 suggest Fickian diffusion, values between 0.43 and 0.85 indicate anomalous transport (combined diffusion and relaxation), and values approaching 0.85 correspond to Case-II transport (relaxation-controlled release).

The Higuchi model describes drug release from insoluble matrix systems based on Fickian diffusion and is particularly applicable to nanosphere formulations containing this compound. This model follows the relationship Q = A√[D(2C - Cs)Cst], where Q is the amount of drug released per unit area A, D is the diffusion coefficient, C is the initial drug concentration, and Cs is the drug solubility in the matrix. [4] For more comprehensive analysis across the entire release profile, the Weibull model (log[-ln(1-m)] = b log(t - Tᵢ) - log a) provides empirical fitting that accommodates various release curve shapes, though with less direct mechanistic interpretation. These mathematical approaches enable formulators to predict the impact of system parameters (particle size, loading, polymer composition) on release kinetics without extensive experimental testing for each possible formulation variant.

Experimental Protocols and Methodologies

Nanoprecipitation Protocol for this compound-Loaded Nanocapsules

This protocol describes the production of this compound-loaded nanocapsules using the nanoprecipitation method (also called solvent displacement), which yields particles typically between 150-300 nm with high encapsulation efficiency. Begin by preparing the organic phase consisting of 100 mg poly(ε-caprolactone) (PCL, MW 40,000-50,000), 50 mg this compound, and 50 mg Miglyol 812N (as oil core) dissolved in 25 mL of acetone. Separately, prepare the aqueous phase containing 100 mg of polysorbate 80 in 50 mL of ultrapure water. Maintain both phases at 40°C with continuous magnetic stirring at 500 rpm to ensure homogeneity. [2]

Using a disposable syringe, rapidly inject the organic phase into the aqueous phase under moderate magnetic stirring (600 rpm). The injection rate critically influences particle size - maintain a steady rate of approximately 2 mL/min for reproducible results. Immediately after complete addition, the mixture will appear opalescent, indicating nanoparticle formation. Continue stirring for 10 minutes to allow for initial solvent diffusion, then transfer the suspension to a rotary evaporator at 40°C under reduced pressure (200 mbar initially, gradually reduced to 40 mbar) to remove the acetone. This process typically requires 15-20 minutes until no solvent odor is detectable. Purify the resulting nanocapsule suspension by centrifugation at 15,000 × g for 30 minutes at 4°C, then resuspend the pellet in the appropriate buffer or lyophilize for storage using 5% trehalose as cryoprotectant. [2]

HPLC Analytical Method for this compound Quantification

High-performance liquid chromatography with UV detection provides a robust method for quantifying this compound in both formulation samples and release studies. Employ a reversed-phase C18 column (150 × 4.6 mm, 5 μm particle size) maintained at 30°C. The mobile phase consists of acetonitrile:water (70:30 v/v) in isocratic mode at a flow rate of 1.0 mL/min with a run time of 10 minutes. Set the UV detection wavelength to 254 nm, where this compound demonstrates strong absorption. Prepare calibration standards in the concentration range of 0.1-100 μg/mL using this compound reference standard dissolved in acetonitrile. [1]

For sample analysis, dilute nanoparticle suspensions 1:10 with acetonitrile to disrupt the particles and completely release encapsulated this compound, then vortex for 30 seconds and centrifuge at 10,000 × g for 5 minutes before injecting 20 μL of the supernatant. The retention time for this compound under these conditions is approximately 6.2 minutes. This method yields a linear calibration curve (r² > 0.999) with precision (RSD < 2%) and accuracy (95-105% recovery) suitable for formulation development and release studies. For encapsulation efficiency determination, apply the formula: EE% = (Total this compound - Free this compound) / Total this compound × 100, where "free this compound" is quantified in the aqueous phase after nanoparticle separation by ultracentrifugation at 100,000 × g for 45 minutes. [2]

In Vitro Release Study Protocol

Release kinetics evaluation is essential for characterizing this compound delivery systems. The dialysis method provides a simple and reproducible approach for assessing release profiles under sink conditions. Place 2 mL of this compound-loaded nanoparticle suspension (equivalent to 5 mg this compound) into a pre-hydrated dialysis membrane with appropriate molecular weight cutoff (typically 12-14 kDa for nanoparticles). Secure both ends with closures and immerse the membrane in 200 mL of receptor medium (phosphate-buffered saline, pH 7.4, containing 20% ethanol to maintain sink conditions) maintained at 32°C to approximate skin surface temperature. [2] [4]

Maintain the system under constant stirring at 100 rpm and protect from light to prevent potential photodegradation. At predetermined time intervals (1, 2, 4, 6, 8, 12, 24, 48, 72, 96 hours), withdraw 1 mL samples from the receptor medium and replace with an equal volume of fresh pre-warmed medium to maintain constant volume. Analyze samples immediately by HPLC using the method described in Section 5.2. Perform mathematical modeling of the release data by fitting to zero-order, first-order, Higuchi, and Korsmeyer-Peppas models to elucidate the predominant release mechanisms. Conduct all experiments in triplicate to ensure statistical significance, expressing results as mean ± standard deviation. [4]

Application Considerations and Efficacy Testing

Efficacy Evaluation Against Target Insects

Bioefficacy testing of this compound controlled release formulations must demonstrate sustained repellency against target insect species under controlled conditions. For laboratory evaluation against mosquitoes (Aedes aegypti), utilize a standardized arm-in-cage assay with a minimum of 50 nulliparous female mosquitoes (3-7 days post-emergence) per test cage. Apply the formulation to a defined area (typically 5 × 5 cm) on a volunteer's arm at a dosage of 1.0 μL/cm² (equivalent to approximately 1.0 mg this compound/cm²), covering the remainder of the arm with an impermeable glove. [1] Insert the treated arm into the test cage for 3 minutes at predetermined time intervals post-application (0, 2, 4, 6, 8, 12, and 24 hours), recording the number of landings and bites during each exposure period. Include appropriate positive (commercial repellent) and negative (untreated) controls in each test session.

Calculate the percentage repellency using the formula: % Repellency = [(C - T) / C] × 100, where C represents the number of bites on the control and T represents the number of bites on the treated arm. Consider the formulation effective when providing ≥90% repellency compared to the untreated control. For field evaluations, conduct tests in natural mosquito habitats with human volunteers wearing treated fabric bands (5 cm width) around ankles and wrists. Monitor biting rates over 30-minute periods at various intervals, with participants rotating positions systematically to minimize location bias. These evaluations should span the claimed protection period of the formulation, with statistical analysis (ANOVA with post-hoc tests) confirming significant differences between treatment and control groups throughout the claimed protection window. [1]

Safety and Environmental Considerations

Toxicological assessment of this compound formulations must address both human safety and environmental impact. Conduct primary skin irritation testing using the Draize method on New Zealand White rabbits (n=3), applying 0.5 mL of formulation to approximately 6 cm² of shaved intact skin, covering with a gauze patch, and evaluating erythema and edema at 1, 24, 48, and 72 hours post-application. For human repeat insult patch testing, recruit a minimum of 30 volunteers with no history of sensitive skin, applying formulations to the upper arm under occlusive patches for 24 hours, repeating this process for 10 applications over three weeks. [1] Following a 10-day rest period, apply a challenge patch to a previously untreated site and evaluate after 24 and 48 hours for potential sensitization reactions.

Environmental impact assessment should address potential ecotoxicological effects, particularly given the limited available data on this compound's environmental fate. Evaluate aquatic toxicity using Daphnia magna acute immobilization tests (48-hour exposure) and zebrafish (Danio rerio) embryo toxicity tests (96-hour exposure). Determine the predicted environmental concentration (PEC) based on maximum expected application rates and worst-case scenario runoff calculations, comparing this with the predicted no-effect concentration (PNEC) derived from laboratory ecotoxicity data. While this compound demonstrates relatively low bioaccumulation potential (estimated BCF < 100 based on Log P), its environmental persistence remains inadequately characterized, warranting inclusion of appropriate containment or recovery mechanisms in application system designs. [1]

Conclusion and Future Perspectives

The development of controlled release systems for this compound represents a promising strategy to enhance the efficacy and convenience of this established insect repellent while potentially mitigating some limitations associated with its conventional application. The formulation approaches detailed in these application notes—particularly polymeric nanocapsules produced by nanoprecipitation and advanced lipid nanoparticles—provide effective platforms for achieving sustained release profiles spanning from hours to several weeks. The mathematical modeling frameworks enable rational design and optimization of these delivery systems, reducing development time and improving predictability of in vivo performance based on in vitro characterization.

Future development directions should prioritize human safety and environmental compatibility through systematic toxicological evaluation and exploration of biodegradable carrier systems. The emergence of stimuli-responsive delivery systems that activate repellent release in response to mosquito presence (through detection of humidity, temperature, or chemical cues) represents an innovative approach worth investigating. Additionally, combination formulations incorporating this compound with other repellents or active ingredients could provide enhanced protection breadth while potentially reducing total chemical load through synergistic effects. As regulatory landscapes evolve, particularly regarding environmental impact of insect repellents, controlled release technologies may offer pathways to maintaining efficacy while minimizing ecological footprint through precise targeting and reduced application frequency.

References

Butopyronoxyl: Known Stability Challenges & Handling

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details & Precautionary Measures

| Known Stability Issues | • Light Sensitivity: Slowly affected by light [1]. • Heat Sensitivity: Combustible when exposed to heat or flame [1]. • Decomposition: When heated to decomposition, it emits acrid smoke and fumes [1]. | | Recommended Handling & Storage | • Storage: Store in a cool, well-ventilated place, away from direct sunlight and heat sources [1]. • Containers: Keep in suitable, closed containers for disposal [1]. • Handling: Avoid dust and aerosol formation. Use non-sparking tools [1]. |

Proposed Experimental Stability Protocol

Since specific methods for Butopyronoxyl are not available, here is a proposed workflow for developing your own stability improvement strategies based on general principles and the known challenges. You can use this to structure your experiments.

Start Start: Identify Stability Goal A1 Analyze Known Stressors (Primary: Light, Heat) Start->A1 A2 Define Testing Parameters • Potency over time • Degradant formation • Physical state A1->A2 A3 Formulate Improvement Hypotheses • Light-protective packaging • Antioxidants • Temperature-controlled storage A2->A3 B1 Design Accelerated Stability Studies A3->B1 B2 Prepare Test Formulations (With & without additives) B1->B2 B3 Apply Stress Conditions • Photostability (e.g., ICH Q1B) • Thermal stress (e.g., 40°C, 75% RH) • Long-term (e.g., 25°C) B2->B3 C1 Sample at Time Intervals (e.g., T=0, 1, 3, 6 months) B3->C1 C2 Analyze Key Metrics • Concentration (Potency) • Known/Unknown Degradants • Physical properties (color, viscosity) C1->C2 C3 Compare to Acceptance Criteria (e.g., ±10% of nominal concentration) C2->C3 D1 Refine Formulation Based on Results C3->D1 D2 Establish Final Storage and Handling Protocol D1->D2 D3 Document for Technical Support D2->D3

Stability Testing Workflow for this compound

This diagram outlines a systematic approach to investigate and enhance the stability of this compound. The process involves analyzing known issues, formulating hypotheses, conducting structured experiments, and establishing a final protocol.

Key Experimental Parameters to Monitor

When conducting stability tests, focus on the following quantitative and qualitative changes:

  • Chemical Potency: Monitor the concentration of this compound over time. A common specification for stability is that the measured potency remains within 100 ± 10% of the nominal (initial) concentration [2]. A drop outside this range indicates significant degradation.
  • Degradant Formation: Monitor for the appearance and increase of known or unknown degradant peaks in analytical profiles (e.g., using HPLC) [2].
  • Physical Changes: Document changes in color (from yellow to a darker reddish-brown), viscosity, or odor, as these can be early indicators of instability [1] [3].

Technical Support FAQs

Here are answers to anticipated questions that could form the core of a technical support knowledge base.

Q1: What is the most critical factor to control when storing this compound? The most critical factors are light and temperature. The chemical is known to be slowly affected by light and is combustible when exposed to heat [1]. Storage must be in a cool, dark place, away from any ignition sources.

Q2: My this compound solution has darkened in color. Does this affect its efficacy? A change in color, especially darkening, is a strong visual indicator of degradation. While a direct correlation to efficacy loss for this compound has not been established, it is a best practice in formulation science to consider any such physical change as a potential sign of chemical instability. You should assume the material may be compromised and conduct a potency assay before use [2].

Q3: Are there any compatible antioxidants or stabilizers I can use with this compound? The search results do not provide information on specific antioxidants or stabilizers used with this compound. Evaluating stabilizers would be a key part of the experimental protocol. Common antioxidants like BHT (Butylated Hydroxytoluene) or chelating agents like EDTA could be investigated, but their compatibility and effectiveness would need to be determined through your own stability studies.

References

Butopyronoxyl degradation products analysis

Author: Smolecule Technical Support Team. Date: February 2026

Butopyronoxyl: Identification & Properties

This section provides the fundamental chemical information for this compound, which is essential for researchers to identify the substance correctly in an experimental context.

Table 1: Substance Identification

Attribute Details
Chemical Name This compound [1] [2]
CAS Number 532-34-3 [1] [2] [3]
EC Number 208-535-3 [1] [2]
Synonyms Indalone, Butylmesityl oxide oxalate [2] [3]
Molecular Formula C₁₂H₁₈O₄ [1] [2] [3]
Molecular Weight 226.27 g/mol [1] [2] [3]
IUPAC Name butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate [1]

Table 2: Physicochemical Properties

Property Value / Description Source
Physical State Pale orange-red to yellow liquid with an aromatic odor [1] [2] [1] [2]
Density 1.054 g/mL at 25 °C [1] [2] [3] [1] [2] [3]
Melting Point ~25°C [1] [3] [1] [3]
Boiling Point 248 - 270°C [1] [2] [3] [1] [2] [3]
Flash Point 157 °C (closed cup) [1] [2] [1] [2]
Water Solubility ~275 mg/L at 20 °C (moderate) [1] [1]
log P (Octanol-Water) 2.42 (indicates low potential for bioaccumulation) [1] [1]

Frequently Asked Questions (FAQs)

Q1: What is the primary application and regulatory status of this compound? this compound is an insect repellent effective against biting insects such as ticks, flies, gnats, and mosquitoes. It is typically applied to human skin, fabric, and clothing. According to regulatory databases, it is not approved under the European Union's EC Regulation 1107/2009 [1].

Q2: What are the key safety hazards when handling this compound? this compound is classified as a hazardous substance. Key safety considerations include [2]:

  • Combustibility: It is combustible when exposed to heat or flame.
  • Decomposition: When heated, it decomposes and emits acrid smoke and irritating fumes.
  • Stability: It is reasonably stable in air but is slowly affected by light.
  • Health Effects: The acute oral LD₅₀ in rats is 7400 mg/kg, indicating moderate toxicity [1]. Always refer to the full Safety Data Sheet (SDS) before use.

Q3: What is known about the environmental fate of this compound? Available data is limited, but estimates provide insight into its environmental behavior [1] [2]:

  • Mobility in Soil: It is expected to have very high mobility in soil, meaning it can potentially leach into groundwater.
  • Bioconcentration Potential: The estimated bioconcentration factor (BCF) of 15 suggests a low potential for accumulation in aquatic organisms.

Experimental Handling & Safety Protocol

The following workflow outlines the critical steps for safely handling and managing accidental releases of this compound in the laboratory, based on safety data sheet information [2].

G start Start this compound Handling ppe Wear Appropriate PPE: - Chemical impermeable gloves - Safety goggles - Fire/flame resistant clothing start->ppe ventilation Work in a Well-Ventilated Area Avoid dust & aerosol formation start->ventilation ignition Remove All Ignition Sources Use spark-proof tools start->ignition spill Spill or Accident Occurs ppe->spill Proceed with Work ventilation->spill Proceed with Work ignition->spill Proceed with Work evacuate Evacuate Personnel Keep people upwind spill->evacuate Yes end Safe Procedure Complete spill->end No contain Contain Spill if Safe to Do So Prevent entry into drains evacuate->contain dispose Collect for Disposal Keep in closed containers contain->dispose dispose->end

Diagram 1: Experimental safety and spill response workflow for this compound.

First Aid Measures:

  • Inhalation: Move the victim to fresh air. Administer oxygen if breathing is difficult and seek immediate medical attention [2].
  • Skin Contact: Remove contaminated clothing immediately and wash the skin with plenty of soap and water. Consult a doctor [2].
  • Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor [2].
  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention [2].

Proposed Methodology for Degradation Product Analysis

Since specific degradation pathways for this compound are not documented in the available literature, the following is a generalized experimental workflow for conducting a degradation study. This protocol is based on standard analytical chemistry practices and the known properties of the substance.

G start Start Degradation Analysis stress Apply Stress Conditions: - Hydrolysis (varying pH) - Thermolysis (heat) - Photolysis (UV light) start->stress sample Sample at Time Intervals stress->sample extract Prepare Sample: Liquid-Liquid Extraction sample->extract analyze Instrumental Analysis: GC-MS or LC-HRMS extract->analyze identify Identify Unknowns: - Mass spectra interpretation - Fragment analysis - Database matching analyze->identify monitor Monitor Parent Compound Depletion (Kinetics) analyze->monitor pathway Propose Degradation Pathway identify->pathway monitor->pathway end Analysis Complete pathway->end

Diagram 2: Proposed workflow for analyzing this compound degradation products.

Detailed Experimental Protocol:

  • Forced Degradation Studies:

    • Acidic and Basic Hydrolysis: Prepare solutions of this compound in relevant buffers (e.g., pH 3, 7, and 9). The solubility of this compound is approximately 275 mg/L in water [1], so co-solvents like alcohol may be needed [2]. Heat the solutions (e.g., at 60-80°C) and sample them at various time intervals (e.g., 24, 48, 96 hours).
    • Oxidative Degradation: Expose a solution of this compound to oxidants such as 3% hydrogen peroxide at room temperature.
    • Photodegradation: Expose solid this compound and its solutions to UV light (e.g., in a photostability chamber). Note that the substance is known to be "slowly affected by light" [2].
    • Thermal Degradation: Heat the neat substance at a temperature above its melting point (e.g., 50-100°C) and monitor for changes.
  • Sample Preparation and Analysis:

    • Extraction: Given the compound's miscibility with organic solvents like chloroform and ether [2], use liquid-liquid extraction to isolate the parent compound and its degradation products from aqueous stress-testing matrices.
    • Analysis by GC-MS or LC-HRMS:
      • Gas Chromatography-Mass Spectrometry (GC-MS) is suitable due to the compound's thermal stability (Boiling point: 248-270°C) [3].
      • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is preferred for non-volatile or thermally labile degradation products. HRMS provides accurate mass measurements for determining the elemental composition of unknown degradants.
  • Data Interpretation:

    • Monitor the depletion of the this compound peak over time to study degradation kinetics.
    • Identify unknown degradation products by interpreting their mass spectra, analyzing fragmentation patterns, and proposing plausible structures based on the parent compound's chemistry.

Troubleshooting Common Experimental Challenges

  • Challenge: Low recovery during extraction from aqueous solutions.

    • Solution: The estimated high soil mobility (Koc = 10) [2] suggests high water solubility. Optimize the extraction protocol by using solvents like chloroform or ether, in which this compound is miscible [2], and consider adjusting the pH.
  • Challenge: Inconclusive identification of degradation products via MS.

    • Solution: Use high-resolution mass spectrometry (HRMS) to obtain precise molecular formulas. Compare the proposed degradation pathways with those of structurally similar compounds.

References

optimizing Butopyronoxyl repellent duration

Author: Smolecule Technical Support Team. Date: February 2026

Butopyronoxyl: Technical Data Summary

The table below consolidates the key chemical, physical, and toxicological data available for this compound.

Property Value / Description Source / Notes
IUPAC Name butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate [1] -
CAS RN 532-34-3 [1] [2] -
Molecular Formula C₁₂H₁₈O₄ [1] [2] -
Molecular Mass 226.27 g/mol [1] -
Physical State Pale orange-red coloured liquid with aromatic odour [1] -
Melting Point 25°C [1] [2] -
Boiling Point 263-272.1°C [1] [2] -
Density 1.054 g/mL at 25°C [1] [2] -
Water Solubility 275 mg/L at 20°C [1] Moderate
Log P 2.42 [1] Indicates low hydrophilicity
Mode of Action Repellent action disrupting the insect's ability to find a host [1] -
Acute Oral LD₅₀ (Rat) > 1000 mg/kg [1] Moderate toxicity
Dermal LD₅₀ (Rabbit) >10 mL/kg [2] -
Regulatory Status Not approved under EC 1107/2009 [1] -

Repellency Testing & Protocol Considerations

Since direct data on optimizing this compound is scarce, the following insights from general repellent testing methodologies can guide your experimental design.

A 2023 study compared in vitro (jar, petri dish) and in vivo (human forearm, finger) bioassays for tick repellents and found that results did not differ significantly between the methods, even though the stimuli are different [3]. This suggests that in vitro methods are a valid and efficient first step for high-throughput screening of formulations.

The following diagram outlines a general workflow for conducting a repellent duration study, which can be adapted for this compound:

Start Define Test Parameters A Prepare Test Formulations (this compound at varying concentrations) Start->A B Apply to Substrate (Human skin for in vivo; Filter paper/cloth for in vitro) A->B C Standardize Drying Time B->C D Introduce Test Insects (e.g., Mosquitoes, Ticks) C->D E Record Repellency Over Time (% Repellency, Biting/landing count) D->E F Analyze Duration of Protection (Time to fall below efficacy threshold) E->F End Compare Formulations F->End

Key Experimental Parameters to Consider:

  • Test Organisms: this compound has shown efficacy against mosquitoes, flies, gnats, and ticks [1]. The species and geographic origin of your test subjects can influence results [3].
  • Application Rate: Standardize the volume of test solution per unit area. A common guideline is 1 mL per 600 cm² [3].
  • Negative Control: A solvent like ethanol is typically used to confirm that the repellent effect is from the active ingredient [3].
  • Positive Control: Using a known repellent like DEET provides a benchmark for comparing the performance of your this compound formulations [3].

FAQs & Troubleshooting Guide

Question / Issue Potential Cause & Solution
What is the typical effective duration of this compound? Data Gap: The available search results do not provide specific duration data. Solution: This is the core objective of your optimization study. The experimental workflow above is designed to determine this.
Repellent effect is shorter than expected. Volatility: The formulation may be too volatile. Solution: Investigate polymer-based encapsulation or gel formulations to control release rate. Consider combining with a fixative.
Lack of efficacy in preliminary tests. Concentration: The applied concentration may be below the minimum effective threshold. Solution: Conduct a dose-response study to establish the effective concentration.
How does it compare to modern repellents? Historical Context: this compound was used in "6-2-2" mixtures before DEET became dominant [4]. Modern synthetics like DEET and Icaridin are generally more effective/long-lasting [4].

Research Recommendations

Given the data limitations, here are actionable steps to advance your work:

  • Explore Analogous Compounds: Use the extensive research on optimizing DEET and Icaridin formulations as a proxy. Principles learned there (e.g., polymer encapsulation, synergistic combinations) may be applicable to this compound.
  • Consult Patent Literature: Search patent databases for historical or modern formulations containing this compound (CAS 532-34-3). This can be a rich source of proprietary formulation data not found in journal articles.
  • Empirical Testing is Key: In the absence of published data, your own systematic experimentation, using the protocols outlined, will be the primary source of optimization data.

I hope this structured technical center provides a solid starting point for your project. The lack of recent studies on this compound presents a challenge, but also a clear research opportunity.

References

Understanding Butopyronoxyl: Key Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the crucial physical and chemical properties of Butopyronoxyl that directly influence the choice and troubleshooting of purification methods [1].

Property Value Significance for Purification
Chemical Formula C₁₂H₁₈O₄ [2] [1] Confirms compound identity.
Physical State Pale orange-red coloured liquid [1] Indicates purification likely involves liquid-phase techniques (e.g., distillation). The colour suggests possible impurities that need removal.
Melting Point 25°C [1] Can be a solid or liquid at room temperature, impacting handling (e.g., crystalization may require precise temperature control).
Boiling Point 263°C [1] Guides distillation parameters; high boiling point may require high vacuum to prevent thermal decomposition.
Solubility in Water 275 mg/L at 20°C [1] Moderate solubility; suggests liquid-liquid extraction is feasible using water and an organic solvent.
Octanol-Water Partition Coefficient (Log P) 2.42 [1] Indicates the compound is hydrophobic. This strongly favours reversed-phase chromatography and influences solvent choice for extraction.
Density 1.054 g/ml [1] Slightly denser than water; a consideration for separation in liquid-liquid extraction.

Purification Techniques & Troubleshooting Guide

Based on the properties above, here are the most suitable purification techniques and common issues you may encounter.

Liquid-Liquid Extraction

This technique separates compounds based on differential solubility in two immiscible solvents.

  • Principle: this compound's hydrophobicity (Log P = 2.42) means it will preferentially partition into an organic phase (e.g., dichloromethane, ethyl acetate) over an aqueous phase [1].
  • Troubleshooting:
    • Poor Recovery: Ensure the pH of the aqueous phase is adjusted to suppress ionization of any acidic/basic impurities, forcing the neutral this compound into the organic layer.
    • Emulsion Formation: Gently swirl the separation funnel instead of shaking vigorously. Emulsions can often be broken by centrifugation or by adding a small amount of salt to the aqueous phase.
Chromatography (Flash Column or HPLC)

Chromatography is highly suitable for achieving high purity, especially for removing closely related synthetic by-products.

  • Recommended Mode: Reversed-Phase Chromatography is the logical choice due to the compound's hydrophobic nature [1]. A common stationary phase would be C18-bonded silica.
  • Mobile Phase: Typically, a gradient of water and a polar organic solvent like acetonitrile or methanol is used [3].
  • Scaling Up: The principles of analytical HPLC can be directly scaled to semi-preparative or preparative HPLC to isolate larger quantities of pure material [4].
  • Troubleshooting:
    • Peak Tailing/Broadening: Can be caused by column degradation or non-optimal mobile phase pH. Ensure the column is not overloaded and is appropriate for the compound's chemical stability.
    • Retention Time Drift: A common issue in HPLC where the peak elutes at inconsistent times. This is often caused by [3]:
      • Temperature Fluctuations: Always use a column oven for stable temperature control.
      • Mobile Phase Instability: Prepare fresh mobile phases daily and ensure consistent composition and pH.
      • Column Degradation: A contaminated or aged column will not provide consistent retention. Follow proper column cleaning and storage procedures.
Distillation

Given its boiling point of 263°C, standard distillation carries a risk of thermal decomposition.

  • Recommendation: Short-Path Distillation or Kugelrohr Distillation under high vacuum is strongly recommended to lower the boiling point and minimize the time the compound is exposed to heat [1].

Method Development Workflow

This diagram outlines a logical workflow for developing and troubleshooting a purification method for this compound.

start Start: Crude this compound step1 Analyze Purity (HPLC, TLC) start->step1 step2 Select Primary Method step1->step2 m1 Liquid-Liquid Extraction step2->m1 For bulk impurity removal m2 Chromatography (Flash, HPLC) step2->m2 For high-resolution separation m3 Distillation (Under Vacuum) step2->m3 For volatile impurities cond1 Purity Goal Met? step3 Proceed to Final Characterization cond1->step3 Yes step4 Troubleshoot & Optimize cond1->step4 No step4->step1 Re-analyze m1->cond1 m2->cond1 m3->cond1

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during this compound purification? The hydrophobicity (Log P) is paramount. It dictates that reversed-phase chromatography will be your most powerful tool and guides solvent selection for extraction. Furthermore, the relatively high boiling point makes temperature control critical to avoid decomposition during concentration or distillation [1].

Q2: My HPLC peaks are broad or tailing. What could be the cause? This is a common symptom in chromatography. The likely causes and fixes are [3]:

  • Column Degradation: The column may be contaminated or past its lifetime.
  • Inappropriate Mobile Phase pH: The pH may be causing undesirable interactions with residual silanol groups on the stationary phase.
  • Sample Overloading: You may be injecting too much sample for the column's capacity.

Q3: Can I use Thin-Layer Chromatography (TLC) to monitor the purification? Yes, absolutely. TLC is a rapid and inexpensive method to track the progress of a reaction or purification. Use a reversed-phase TLC plate with a mobile phase of water and acetonitrile or methanol. The compound's colour might allow for direct visualization, or you may need a UV lamp or staining agent to see the spots [5].

References

Understanding Analytical Method Validation

Author: Smolecule Technical Support Team. Date: February 2026

Analytical method validation is the documented process of proving that an analytical procedure is suitable for its intended use, ensuring results are reliable, consistent, and accurate [1] [2] [3]. For pharmaceutical analysis, this is a regulatory requirement [2].

The core validation parameters are established in the ICH Q2(R1) guideline and are applicable to a wide range of techniques, including chromatography (like HPLC) and spectroscopy [2] [3]. The upcoming ICH Q2(R2) revision will further encompass principles for more complex techniques utilizing multivariate data [4] [2].

Key Validation Parameters & Acceptance Criteria

For a quantitative impurity test, the following table summarizes the parameters you would need to validate, their definitions, and typical experimental approaches. This framework can be directly applied to developing a method for a compound like Butopyronoxyl.

Parameter Definition Typical Experimental Approach
Accuracy Closeness of results to the true value [1] [3]. Analyze samples with known concentrations (e.g., spiked placebo) across a specified range. Report as % recovery [1] [5] [6].
Precision Closeness of agreement between a series of measurements [1] [3]. Repeatability: Minimum 6 determinations at 100% concentration [3] [6]. Intermediate Precision: Different days, analysts, or equipment [5] [3].
Specificity Ability to assess the analyte unequivocally in the presence of potential interferents (impurities, matrix) [1] [2] [3]. Analyze blank, placebo, and sample to show the analyte peak is free from interference [6].
Linearity Ability to obtain results proportional to analyte concentration [1] [3]. Minimum 5 concentration levels [1] [3]. Plot response vs. concentration; correlation coefficient (r) ≥ 0.99 is typical [1] [6].
Range Interval between upper and lower concentration levels with demonstrated linearity, accuracy, and precision [1] [3]. Derived from linearity studies (e.g., 80-120% of test concentration for an assay) [1].
LOD/LOQ LOD: Lowest detectable amount. LOQ: Lowest quantifiable amount with precision and accuracy [1] [3]. Based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and slope [1] [5] [6].
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters [1] [2]. Measure impact of changes (e.g., pH, temperature, flow rate) on results [1] [6].

Workflow for Method Validation

The following chart outlines the key stages of the analytical method validation lifecycle, from preparation to final reporting.

Start Start Method Validation Protocol Develop Validation Protocol Start->Protocol Exp Perform Validation Experiments Protocol->Exp Data Analyze Data Exp->Data Suitable Method Suitable? Data->Suitable Report Compile Validation Report End Method Approved for Use Report->End Suitable->Report Yes Develop Return to Method Development Suitable->Develop No

Frequently Asked Questions (FAQs)

When is method validation required? Method validation must be performed before a method is introduced into routine use, when a standard method is used outside its intended scope, or whenever changes are made to an existing validated method that could impact its performance [1] [2].

What is the difference between validation and verification? Validation confirms that a newly developed method is fit for its intended purpose. Verification ensures that a previously validated method works as intended in a specific laboratory setting [6].

What are common challenges in HPLC method validation and how can they be troubleshooted?

  • Poor Peak Resolution: This is often caused by an inappropriate column or mobile phase. The solution is to adjust the pH, gradient profile, or column selection [6].
  • High %RSD in Precision: This can be due to injector issues or inconsistent sample preparation. Check the autosampler, ensure pipetting accuracy, and verify instrument calibration [6].
  • Unexpected Peak Shifts: Often a result of column aging or mobile phase inconsistencies. Implement regular column conditioning and strict mobile phase preparation protocols [6].

Important Note on this compound

While the principles above are universal, a specific method for This compound was not found in the current search. To proceed:

  • Consult Official Sources: Check major pharmacopoeias (USP, BP, Ph. Eur.) for any monographs on this compound.
  • Search Scientific Literature: Look for published methods in analytical chemistry or pesticide research journals.
  • Apply the Framework: Use the parameters and workflow provided here as a template to develop and validate your own method for this compound.

References

Butopyronoxyl storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Butopyronoxyl Researcher FAQ

Here are answers to common questions you might encounter during experimental work with this compound.

  • Q1: What are the recommended storage conditions for this compound? It is recommended to store this compound in a cool, dark, and well-ventilated place [1] [2]. One manufacturer specifically suggests that storage at room temperature is acceptable, but ideally in a cool place below 15°C [2]. The container should be kept tightly closed.

  • Q2: What are the key stability concerns for this chemical? this compound is slowly affected by light and is combustible when exposed to heat or flame [1]. When heated to decomposition, it emits acrid smoke and fumes [1].

  • Q3: Is this compound soluble in water? No, it is practically insoluble in water. However, it is miscible with many common organic solvents, including alcohol, chloroform, ether, and glacial acetic acid [1].

  • Q4: What personal protective equipment (PPE) should be used? Standard laboratory PPE is advised. This includes wearing chemical impermeable gloves, fire/flame resistant and impervious clothing, and tightly fitting safety goggles [1]. Ensure adequate ventilation and avoid breathing mist or vapors [1].

Quantitative Data Summary for this compound

The table below consolidates key physical and chemical properties relevant for experimental design and risk assessment.

Property Value Reference
Physical State Liquid (light orange to yellow/green) [1] [2]
Odor Aromatic [1]
Boiling Point 113-272°C (lit. values vary) [3] [2]
Melting Point ~25°C [3]
Flash Point 112.7-157°C (lit. values vary) [1] [3]
Density 1.054-1.06 g/mL at 20-25°C [1] [2]
Water Solubility Practically insoluble (275 mg/L at 20°C) [1] [4]
Log P (Partition Coefficient) 2.42 (estimated) [4]
Acute Oral Toxicity (LD50, Rat) 7,400 mg/kg [1] [3]

Stability and Degradation Kinetics Protocol

While direct degradation kinetic data for this compound is unavailable, the following workflow outlines a standard methodology to determine its stability and shelf-life, based on ICH guidelines [5] [6] [7].

G Start Start: Stability Study of this compound S1 Sample Preparation (Purity >95%, aliquot into vials) Start->S1 S2 Define Storage Conditions (Long-term, Intermediate, Accelerated) S1->S2 S3 Place Samples in Stability Chambers S2->S3 S2->S3 Set temp/humidity S4 Withdraw Samples at Time Intervals (e.g., 0, 1, 3, 6 months) S3->S4 S4->S3 Return chamber S5 Analyze Samples (HPLC for assay and impurities) S4->S5 S6 Collect and Analyze Data (Determine % remaining API) S5->S6 S7 Fit Data to Kinetic Models (Zero, First, Pseudo-first order) S6->S7 S8 Calculate Kinetic Parameters (k, t½, t90) S7->S8 End End: Establish Shelf Life & Recommend Storage Conditions S8->End

Experimental Methodology
  • Stress Testing (Forced Degradation): To identify likely degradation pathways and validate stability-indicating methods [5] [7].

    • Hydrolytic Degradation: Dissolve this compound in different buffers (e.g., pH 1, 7, 13) and incubate at elevated temperatures (e.g., 60-80°C). Withdraw samples at intervals (e.g., 24, 48, 72 hours) and analyze.
    • Oxidative Degradation: Expose the compound to an oxidizing agent like hydrogen peroxide (e.g., 3%) at room temperature and sample over time.
    • Photolytic Degradation: Expose solid and/or solution samples to a calibrated light source (e.g., UV, visible light as per ICH Q1B) and analyze for degradation [7].
  • Formal Stability Studies: To establish a shelf-life and recommended storage conditions [6] [7].

    • Storage Conditions: Place samples in stability chambers under controlled conditions.
      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH [6] [7]
      • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH [7]
      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH [6] [7]
    • Time Points: Withdraw samples at predefined intervals (e.g., 0, 3, 6, 9, 12, 24, 36 months) for analysis.
  • Analysis and Kinetics:

    • Analytical Method: Use a stability-indicating method (e.g., HPLC-UV) to quantify the remaining this compound and the formation of degradation products [5].
    • Data Modeling: Plot the percentage of remaining this compound against time. Fit the data to different kinetic models (zero-order, first-order) to determine the best fit, typically based on the highest regression coefficient (R²) [5].
    • Parameter Calculation:
      • Rate Constant (k): Determined from the slope of the linear plot.
      • Half-life (t½): Time for the concentration to decrease to 50%. For a first-order reaction, t½ = 0.693/k [5].
      • Shelf-life (t90): Time for the concentration to decrease to 90% of the original. For a first-order reaction, t90 = 0.105/k [5].

References

Understanding Skin Adhesion & Permeation

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What does "enhancing skin adhesion" mean for a compound like Butopyronoxyl?

For a topical insect repellent like this compound, "enhancing skin adhesion" typically means improving its retention on the skin surface and its permeation into the upper skin layers. This enhances efficacy by prolonging its presence and creating a reservoir effect, providing longer-lasting protection [1]. Key goals include:

  • Prolonged Retention Time: Keeping the active ingredient on the skin surface for an extended period.
  • Deeper Penetration: Allowing the compound to permeate the stratum corneum (the outermost skin layer) to form a reservoir that is not easily removed by sweat or rubbing [1].
  • Improved Product Performance: Ultimately leading to a more effective and longer-lasting repellent.

Q2: What are the primary strategies to enhance skin permeation and adhesion?

Strategies can be categorized into chemical, formulation-based, and physical methods. The table below summarizes the main approaches.

Strategy Type Example Mechanism of Action Key Considerations
Chemical Enhancers [2] [3] Allantoin, Oleic Acid, Menthol, Glycols Disrupts stratum corneum lipid structure, increasing permeability [2]. Reversible action; must be non-irritating and compatible with other components [3].
Bioadhesive Nanoparticles (BNPs) [1] Gelatin, Chitosan-based NPs Dual role: adhere to skin/extend retention and act as a nanocarrier for deeper penetration [1]. Biocompatibility, biodegradability, and enhanced adhesive strength are key advantages [1].
Vehicle/Occlusion [3] Gels, Ointments, Patches Hydrates the skin (increasing permeability) and provides a physical matrix for sustained release. Common in transdermal patches; simple and effective [2].

Troubleshooting Experimental Issues

Here are common problems and their evidence-based solutions.

Q3: Our formulation shows poor adhesion and rapid loss from the skin. What can we do?

Problem: The formulation does not stay on the skin long enough for effective permeation.

  • Solution 1: Incorporate Bioadhesive Polymers. Use natural polymers like chitosan or gelatin to create nanoparticles that encapsulate this compound. These polymers have functional groups that form bonds with the skin surface, significantly prolonging retention time [1].
  • Solution 2: Use a Patch System. Develop a drug-in-adhesive transdermal patch using acrylic-based pressure-sensitive adhesives (PSAs). Studies show that PSAs can provide a controlled release matrix that maintains skin contact for over 24 hours [2].
  • Solution 3: Add a Penetration Enhancer. Include a chemical enhancer like allantoin. Research on ibuprofen patches found that 5% allantoin increased skin permeability approximately 2.8 times compared to a control without an enhancer [2].

Q4: this compound has low permeability through the skin barrier. How can we improve this?

Problem: The compound cannot effectively cross the stratum corneum.

  • Solution 1: Employ a Combination of Enhancers. Use a co-enhancer system, such as a surfactant (e.g., Tween 80) with a fatty acid (e.g., Oleic Acid). This combination can disrupt the skin's lipid bilayers more effectively than a single agent [3].
  • Solution 2: Utilize Lipid-Based Nanocarriers. Formulate Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs). These systems enhance skin penetration by forming an occlusive film that increases skin hydration and directly interacts with the skin's lipid layers, facilitating the delivery of the active ingredient [3].
  • Solution 3: Optimize the Receptor Medium. In in vitro studies, ensure your Franz diffusion cell receptor medium contains a surfactant (e.g., 0.5% Tween 80) to maintain "sink conditions," which is critical for obtaining meaningful and reproducible permeation data [4] [5].

Detailed Experimental Protocols

Protocol 1: Evaluating Enhancers using Franz Diffusion Cell

This standard in vitro method assesses the permeation of this compound across a membrane [4] [5].

  • Skin Membrane Preparation:
    • Recommended Model: Use dermatomed porcine ear skin (~700 µm) as it is morphologically and functionally similar to human skin [4] [5].
    • Preparation: Carefully shave the skin, remove subcutaneous fat, and hydrate in buffer before mounting between the donor and receptor chambers of the Franz cell [5].
  • Receptor Medium:
    • Use a mixture of 0.01 M PBS and 0.5% (v/v) Tween 80 to ensure sink conditions are maintained throughout the experiment [5].
  • Experimental Groups:
    • Control: this compound in a base vehicle (e.g., solvent like ethanol).
    • Test Groups: this compound in a base vehicle with 5% (w/w) of different enhancers (e.g., allantoin, oleic acid, menthol) [2].
  • Procedure:
    • Apply a finite dose of the formulation to the donor chamber.
    • Maintain the receptor chamber at 37°C ± 1°C with constant stirring.
    • Withdraw samples from the receptor chamber at predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 h) and replace with fresh medium.
    • Analyze the samples using a validated method (e.g., HPLC) to quantify this compound.
  • Data Analysis:
    • Calculate cumulative permeation (µg/cm²) over time.
    • Determine the steady-state flux (Jss, µg/cm²/h) and the permeability coefficient (Kp, cm/h).

Protocol 2: Formulating and Testing Bioadhesive Nanoparticles (BNPs)

This protocol outlines the preparation and evaluation of gelatin-based BNPs [1].

  • Formulation of Gelatin BNPs:
    • Materials: Gelatin (Type A or B), cross-linker (e.g., genipin), this compound.
    • Method: Use a two-step desolvation method. Dissolve gelatin in water, then add a desolvating agent (e.g., acetone) under stirring to form nanoparticles. Cross-link the nanoparticles to improve stability and control drug release. This compound can be added during the dissolution step for encapsulation [1].
  • In Vitro Bioadhesion Test:
    • Setup: Use a texture analyzer or a tensile tester.
    • Substrate: Excised porcine skin mounted on a support.
    • Procedure: Apply a known amount of the BNP suspension to the skin. Bring a probe (e.g., made of glass or another material) into contact with the formulation with a fixed force for a set time. Then, measure the force required to detach the probe. The maximum detachment force (N) and the work of adhesion (N·mm) are key indicators of bioadhesive strength [1].

Experimental Design & Workflows

The following diagrams, created with DOT language, illustrate the logical flow and key relationships in the enhancement strategies and experimental processes.

G Start Start: Need to Enhance This compound Skin Adhesion Strat1 Chemical Enhancement Start->Strat1 Strat2 Formulation-Based Enhancement Start->Strat2 Strat3 Physical/Mechanical Enhancement Start->Strat3 Sub1 Add Penetration Enhancers (e.g., Allantoin, Oleic Acid) Strat1->Sub1 Mechanism Mechanism: Reversibly disrupt stratum corneum lipids Sub1->Mechanism Sub2 Develop Bioadhesive Nanoparticles (BNPs) Strat2->Sub2 Mechanism2 Mechanism: Prolonged skin retention & targeted delivery Sub2->Mechanism2 Sub3 Use a Patch System (Acrylic PSA Matrix) Strat3->Sub3 Mechanism3 Mechanism: Occlusion & controlled release matrix Sub3->Mechanism3 Outcome1 Outcome: Increased Skin Permeation Mechanism->Outcome1 Final Final Goal: Enhanced Efficacy & Longevity Outcome1->Final Outcome2 Outcome: Sustained Release & Reservoir Formation Mechanism2->Outcome2 Outcome2->Final Outcome3 Outcome: Prolonged Skin Adhesion Mechanism3->Outcome3 Outcome3->Final

Diagram 1: Strategy Map for Enhancing this compound Skin Adhesion. This chart outlines the three primary technical pathways and their underlying mechanisms to achieve the final goal.

G Start Start In Vitro Permeation Test Step1 1. Prepare Skin Membrane (Dermatomed porcine ear skin, ~700 µm) Start->Step1 Step2 2. Mount in Franz Diffusion Cell Step1->Step2 Step3 3. Apply Formulation to Donor Chamber (Control vs. Test with 5% Enhancer) Step2->Step3 Step4 4. Maintain Sink Conditions (Receptor: PBS with 0.5% Tween 80, 37°C) Step3->Step4 Step5 5. Collect Samples at Time Intervals (1, 2, 4, 8, 12, 24 h) Step4->Step5 Step6 6. Analyze Samples via HPLC Step5->Step6 Step7 7. Calculate Key Parameters: Flux (Jss), Permeability Coefficient (Kp) Step6->Step7

Diagram 2: Franz Cell Permeation Experiment Workflow. This flowchart details the critical steps for conducting a standardized in vitro skin permeation study to evaluate the effectiveness of different enhancers.

Key Takeaways for Researchers

  • Focus on the Barrier: The stratum corneum is the main hurdle. Effective strategies work by temporarily and safely disrupting its lipid organization or creating alternative pathways [4] [3].
  • Combination is Key: A single enhancer might not be sufficient. Consider combining chemical enhancers with advanced delivery systems like BNPs for a synergistic effect [1] [3].
  • Standardization is Critical: For reproducible in vitro data, meticulously control your experimental conditions, especially the skin model, receptor medium, and temperature [4].

References

Butopyronoxyl: Key Physical & Chemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates available data, though some values show discrepancies between sources.

Property Value Source / Notes
CAS RN 532-34-3 [1] [2] [3]
Molecular Formula C₁₂H₁₈O₄ [1] [2] [3]
Molecular Weight 226.27 g/mol [1] [2]
Physical State Pale yellow to reddish-brown liquid [1] [2] [3]
Odor Aromatic [1]
Density 1.054 g/mL at 25°C [1] [3]
Melting Point 25°C (lit.) [3]; 67°C (lit.) [1] Note the significant discrepancy.
Boiling Point 248°C (lit.) [1]; 272.1°C [3] Note the discrepancy.
Flash Point 112.7°C [3]; 157°C (lit.) [1] Note the discrepancy. Indicates flammability at high temperatures.
Water Solubility 275 mg/L at 20°C [2]; Practically insoluble [1] Described as low solubility.
Octanol-WaterPartition Coefficient (Log P) 2.42 [2]; 1.98 [4] Indicates low bioconcentration potential [2].
Stability Reasonably stable in air but slowly affected by light [1]
Acute Oral Toxicity (LD₅₀) 7400 mg/kg (rat) [1] [3]

Suggested Experimental Approach for Volatility Assessment

Since direct protocols were not found, here is a general approach for investigating volatility, based on the established properties:

  • Vapor Pressure Estimation: A fundamental property defining volatility. If experimental equipment is unavailable, use quantitative structure-activity relationship models to estimate based on its chemical structure and boiling point.
  • Forced Volatilization Studies: Conduct controlled heating experiments to measure the rate of mass loss over time using thermogravimetric analysis. The flash point of 112.7-157°C provides a critical safety boundary for these studies [1] [3].
  • Air-Stability Analysis: Since the substance is "slowly affected by light" [1], study how light exposure impacts its volatility and chemical integrity over time using gas chromatography-mass spectrometry to identify decomposition products.
  • Formulation for Control: To control volatility, investigate formulating it into a lotion, gel, or polymer-based matrix. This can create a barrier that slows its release into the air.

Key Handling & Safety Considerations

The data suggests the following precautions are relevant for any experimental work:

  • Storage: Store in a cool, well-ventilated place away from direct sunlight and heat sources [1].
  • Handling: Use in a well-ventilated place, such as a fume hood, to avoid inhalation of vapors or mists. Wear chemical-impermeable gloves and safety goggles [1].
  • Stability Hazard: The substance is combustible when exposed to heat or flame. When heated to decomposition, it emits acrid fumes [1].

Troubleshooting Common Scenarios

  • Issue: Unexpectedly high volatility or rapid sample loss
    • Checklist: Review storage and experimental temperatures against the flash point. Verify that containers are sealed when not in use. Assess if the substance has been exposed to light, potentially altering its composition.
  • Issue: Inconsistent experimental results between batches
    • Checklist: Confirm the chemical purity of the source material. Ensure standardized, light-protected storage conditions for all samples.

Experimental Workflow for Volatility Characterization

The diagram below outlines a logical workflow for characterizing Butopyronoxyl's volatility.

ButopyronoxylWorkflow start Start: this compound Volatility Assessment phys_props Gather Physical Properties start->phys_props define_exp Define Experimental Objective phys_props->define_exp exp_vp Vapor Pressure Measurement define_exp->exp_vp  Primary Data exp_thermo Thermal Stability (TGA/DSC) define_exp->exp_thermo  Decomposition Risk exp_light Photochemical Stability Test define_exp->exp_light  Long-Term Stability analyze Analyze Data & Identify Trends exp_vp->analyze exp_thermo->analyze exp_light->analyze control Develop Volatility Control Strategy analyze->control doc Document Protocol & Findings control->doc end End: Knowledge Base doc->end

This compound Volatility Assessment Workflow

References

Butopyronoxyl vs picaridin repellent activity

Author: Smolecule Technical Support Team. Date: February 2026

Butopyronoxyl vs. Picaridin: At a Glance

Feature This compound Picaridin
Repellent Activity Effective against mosquitoes, ticks, flies, and gnats [1]. Broad efficacy against mosquitoes, ticks, gnats, flies, and fleas; considered one of the most effective available [2] [3].
Experimental Efficacy Data No modern, quantitative efficacy data found. A study from 1948 is cited for toxicology, but no contemporary studies on protection time or concentration were located [4]. Extensive data available. A 2010 study showed 20% concentration provided 12 hours of protection against ticks [2]. A 20% concentration can provide up to 14 hours of protection against mosquitoes [3].
Mechanism of Action Described generally as a "repellent action disrupting the insects' ability to find a host" [1]. Well-studied. It blocks and confuses insect receptors [5], forming a vapor barrier and preventing them from recognizing host cues [6]. It may also reduce the volatility of human odorants [2].
Safety Profile (Toxicology) Acute oral LD50 in rats: 7400 µL/kg [4]. Classified as a skin irritant in animal studies (RTECS: R38) [4]. Classified as slightly toxic upon ingestion (LD50 > 2000 mg/kg in rats) and practically non-toxic via inhalation [6]. It is not a skin irritant but can cause mild to moderate eye irritation [6].
Regulatory Status Not approved in the EU [1]. Very little data on environmental fate or human health impacts is available [1]. Approved by the U.S. EPA, WHO, and EU authorities [2] [3]. Widely registered and considered safe when used as directed [7] [5].
Key Characteristics A pale orange-red liquid with an aromatic odor [1]. Colorless, odorless, non-greasy liquid. Does not damage plastics or synthetic fabrics [7] [2].

Experimental Data and Methodologies

The stark difference in data availability is evident in the methodologies reported for each compound.

  • For Picaridin: Modern research includes standardized laboratory and field tests. For example, the 2010 tick protection study was a laboratory efficacy test where the repellent was applied to cloth and the time until tick bite-through was measured [2]. Numerous other studies compare its performance directly against DEET under controlled conditions [7] [3].
  • For this compound: No such contemporary experimental protocols or quantitative results were found in the search results. The most recent safety data referenced is from 1948 [4], and the overall assessment is that "very little data is available" [1].

Mechanism of Action Workflow

Based on the available research, the following diagram illustrates the more clearly understood mechanism of action for picaridin.

G Start Application of Picaridin to Skin A Forms a vapor barrier at the skin surface Start->A   B Binds to insect odorant receptors A->B   C Prevents detection of human attractants (CO₂, lactic acid, skin odors) B->C   D Insect is confused and deterred from biting C->D   End Repellent Effect: Prevention of Bites D->End  

Key Takeaways for Researchers

The evidence clearly indicates that picaridin is the dominant subject of contemporary scientific and commercial interest. This compound, while historically significant, lacks the robust, modern dataset that would be required for a detailed comparison or for consideration in current drug development.

  • For a research base, picaridin offers a wealth of peer-reviewed studies on efficacy, mechanism, and safety.
  • This compound appears to be an obsolete compound from a regulatory and commercial perspective, with no recent experimental data to support its use or development.

References

Butopyronoxyl synthetic repellent comparison

Author: Smolecule Technical Support Team. Date: February 2026

Butopyronoxyl Profile and Comparative Data

The table below summarizes the available information on this compound and other common synthetic repellents to facilitate an objective comparison.

Repellent Name Chemical Class / Origin Primary Target Pests Key Efficacy Data (Duration, etc.) Safety & Regulatory Notes Other Characteristics (Odor, Material Safety)
This compound Synthetic (Unclassified pesticide) [1] Ticks, Flies, Gnats, Mosquitoes [1] Limited quantitative data available [1] Not approved in the EU; limited safety data [1] Pale orange-red liquid with an aromatic odor [1]
DEET (N,N-diethyl-m-toluamide) Synthetic [2] Mosquitoes, Ticks [3] [4] Up to 10-12 hours of protection (varies by concentration) [3] EPA-approved; rare reports of neurotoxicity at high concentrations [3] Gold standard; can damage plastics and synthetic fabrics; strong odor [3] [4]
Picaridin (Icaridin) Synthetic (mimics piperine from pepper plants) [4] Ticks, Mosquitoes, Flies, Gnats [4] Up to 12-14 hours of protection (comparable to DEET) [3] [4] EPA-approved; considered safe with fewer safety concerns than DEET [3] Odorless, non-greasy, and does not damage materials [3] [4]
IR3535 Synthetic [2] Ticks, Mosquitoes (more effective against ticks) [3] Shorter duration than DEET or Picaridin [3] EPA-approved [3] Can damage plastics [3]
Oil of Lemon Eucalyptus (OLE/PMD) Plant-derived (Eucalyptus citriodora) [2] [4] Mosquitoes [4] Up to 6 hours of protection [4] EPA-approved; not recommended for children under 3 [3] Natural origin; strong smell that can permeate gear [4]

Experimental Protocol Considerations

The search results did not yield detailed methodologies for evaluating this compound. For a rigorous comparison, you would typically need to consult standardized testing protocols. Repellent efficacy is commonly assessed through arm-in-cage studies or field tests that measure the complete protection time from bites. Since such data is unavailable for this compound, its performance profile remains incomplete compared to the well-documented alternatives.

Guidance for Further Research

Given the gaps in the current search results, here are steps to gather more robust information suitable for a professional audience:

  • Consult Specialized Databases: Search platforms like SciFinder, Reaxys, or PubMed using the Chemical Abstracts Service (CAS) number for this compound, which is 532-34-3 [1]. This will help locate primary scientific literature, including any historical studies and patents.
  • Refine Search Queries: Use more technical search terms like "this compound efficacy trial," "this compound arm-in-cage study," or "this compound comparative repellency" to target specific experimental data.
  • Investigate Regulatory Sources: Documents from the U.S. EPA or the European Chemicals Agency (ECHA) might contain more detailed toxicological and ecotoxicological data that was submitted for regulatory review [1].

Chemical Structure Diagram

As requested, here is a diagram illustrating the molecular structure of this compound, generated using Graphviz DOT language.

G Compound This compound SMILES Canonical SMILES: CCCCOC(=O)C1=CC(=O)CC(O1)(C)C Compound->SMILES MolarMass Molecular Mass: 226.27 g·mol⁻¹ Compound->MolarMass Formula Chemical Formula: C₁₂H₁₈O₄ Compound->Formula

References

Butopyronoxyl larvicidal activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Butopyronoxyl Profile

This compound is classified as a synthetic insect repellent effective against various biting insects such as ticks, flies, gnats, and mosquitoes [1]. Its mode of action is described as a "repellent action disrupting the insects ability to find a host" [1]. Notably, the available data indicates that it is not approved under the EC Regulation 1107/2009 concerning pesticide placement on the market [1].

Larvicidal Data on Alternative Compounds

Although direct data for this compound is lacking, recent research provides efficacy data on other natural and synthetic larvicidal agents. The table below summarizes quantitative results for alternative compounds, which may serve as useful references.

Compound/Solution Target Organism Key Efficacy Metric Citation
β-Citral (from Lemongrass Oil) Anopheles stephensi larvae LC₅₀: 15.4 µL/mL [2]
Copper Nanoparticles (CuNPs) Aedes aegypti larvae 100% mortality at 100 mg/mL after 24h [3]
Phyto-synthesized Ag-ZnO Nanocomposites Aedes aegypti and Culex quinquefasciatus Significant larvicidal effect [4]
Diamine/Aminoalcohol Derivatives Strongyloides ratti L3 larvae Five compounds showed superior efficacy to Ivermectin [5]
Cladophora sp. Algal Extract Culex quinquefasciatus larvae "Complete mortality" observed [6]

Standard Larvicidal Testing Protocol

For a standardized method to evaluate larvicidal activity, you can refer to the protocol summarized below and in the accompanying workflow. This method is adaptable for testing novel chemistries, including potential formulations of this compound [7].

G A Prepare Test Solutions B Introduce Larval Subjects A->B C Exposure and Incubation B->C D Monitor and Record Mortality C->D E Analyze Dose Response D->E

  • Test Organisms: Use early third (L3) or fourth (L4) instar larvae of target species (e.g., Aedes aegypti, Anopheles gambiae, Culex quinquefasciatus) [7].
  • Solution Preparation: Prepare stock solutions in a suitable solvent like DMSO, ensuring the final concentration in test wells does not exceed 1% [7].
  • Exposure and Replication: Transfer groups of larvae into test containers with different solution concentrations; include control groups with solvent only and multiple replicates (e.g., 4 replicates of 5 larvae each) for statistical power [7].
  • Incubation and Assessment: Incubate under controlled conditions (e.g., 25-28°C); record the number of dead/non-responsive larvae at intervals (e.g., 24, 48, 72 hours); larvae that do not move when probed are considered dead [7].
  • Data Analysis: Calculate percentage mortality and correct for natural mortality in control groups using Abbott's formula; determine lethal concentrations (LC₅₀, LC₉₀) through dose-response analysis [7].

Guidance for Further Research

The lack of published larvicidal data for this compound suggests it may not be a primary research focus, possibly due to its established classification as a repellent rather than a larvicide.

  • Explore Alternative Compounds: The active compounds and nanomaterials show promising larvicidal efficacy and may be more suitable for development [2] [3].
  • Conduct Original Testing: If testing this compound is essential, you can adapt the standard protocol above to generate novel data for comparison.

References

Butopyronoxyl safety vs synthetic repellents

Author: Smolecule Technical Support Team. Date: February 2026

Information Limitations on Butopyronoxyl

The search results indicate that This compound is an older insect repellent with very little contemporary research or regulatory status. Key findings on its availability and safety are summarized below.

Aspect Status/Information
Regulatory Status Not approved in the EU; no current data for other major regions [1].
Ecotoxicity & Environmental Fate Very little data available; cannot be fully assessed [1].
Human Toxicity Data Acute oral LD(_{50}) (rat) > 1000 mg/kg (data unverified) [1].
Safety for Other Animals No specific data found for cats; permethrin is noted as highly toxic to cats [2] [3].

The acute oral LD(_{50}) suggests low short-term toxicity, but the lack of comprehensive data on chronic exposure, neurotoxicity, and ecotoxicology makes a full safety profile impossible to establish [1].

Insights into Modern Repellent Testing

While data on this compound is scarce, current research on repellent testing can inform your guide. The following diagram and methodology outline a modern approach to evaluating repellent effects on mosquitoes.

G Repellent Exposure Repellent Exposure Olfactory System Olfactory System Repellent Exposure->Olfactory System Volatile molecules interact with antennae Odorant Binding\nProteins (OBPs) Odorant Binding Proteins (OBPs) Olfactory System->Odorant Binding\nProteins (OBPs) Molecules transported Neuronal Signal\nTransduction Neuronal Signal Transduction Odorant Binding\nProteins (OBPs)->Neuronal Signal\nTransduction Triggers Electroantennography\n(EAG) Signal Electroantennography (EAG) Signal Neuronal Signal\nTransduction->Electroantennography\n(EAG) Signal Measured as Data Analysis Data Analysis Electroantennography\n(EAG) Signal->Data Analysis Quantifies disruption to nervous system Proteomic Analysis Proteomic Analysis Protein Expression\nChanges Protein Expression Changes Proteomic Analysis->Protein Expression\nChanges 2D-PAGE & Mass Spec Protein Expression\nChanges->Data Analysis Reveals impact on synapses & metabolism Mode of Action\nElucidation Mode of Action Elucidation Data Analysis->Mode of Action\nElucidation Conclusion on repellent effect

Experimental Methodology Overview [4]:

  • Biological Material: Use adult female Aedes aegypti mosquitoes (e.g., Rockefeller strain), 3-10 days old and unfed.
  • Stimulus Preparation: Impregnate filter paper with specific concentrations of repellent compounds (e.g., 0.5 to 100 mg/mL), using acetone as a solvent. Allow to dry.
  • Electroantennography (EAG) Recording:
    • Anesthetize and secure a mosquito.
    • Insert a reference electrode into the eye and a recording electrode into the base of the antenna.
    • Administer controlled air pulses carrying repellent volatiles to the insect.
    • Amplify, digitize, and record the electrical signals from the antennae using specialized software (e.g., Syntech equipment and Autospike software).
  • Proteomic Analysis:
    • Expose mosquitoes to repellents.
    • Analyze protein expression changes using Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE).
    • Identify differentially expressed proteins using MALDI-TOF Mass Spectrometry.

Suggestions for Your Research Guide

Given the data limitations, here are suggestions for structuring your comparison guide:

  • Focus on Data-Rich Alternatives: Consider focusing your guide on more contemporary synthetic repellents with extensive safety and efficacy data, such as DEET, Picaridin (Icaridin), IR3535, and Oil of Lemon Eucalyptus (OLE or PMD) [2] [3].
  • Highlight the Mechanism of Action: You can elaborately describe the modern understanding of how repellents work, which is by confusing or disrupting an insect's ability to find a host, rather than creating a physical barrier [3].
  • Acknowledge Data Gaps: If you must include this compound, your guide should clearly state that it is a historical formula with significant data gaps in its safety and environmental profile, making it unsuitable for modern use and direct comparison [1].

References

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Physical Description

Yellow to pale reddish-brown liquid with an aromatic odor; Affected slowly by light; [Hawley]

Color/Form

Yellow to pale reddish-brown liquid

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Exact Mass

226.12050905 Da

Monoisotopic Mass

226.12050905 Da

Boiling Point

256-270 °C @ 760 mm Hg

Heavy Atom Count

16

Density

1.052-1.060 @ 25 °C/25 °C

Odor

Aromatic odor

Decomposition

When heated to decomposition it emits acrid fumes.

UNII

4I5PG5VZ0V

Vapor Pressure

3.00e-04 mmHg

Other CAS

532-34-3

Wikipedia

Butopyronoxyl

Methods of Manufacturing

Prepared by condensation of mesityl oxide with dibutyl oxalate in the presence of sodium ethoxide.

General Manufacturing Information

2H-Pyran-6-carboxylic acid, 3,4-dihydro-2,2-dimethyl-4-oxo-, butyl ester: INACTIVE
Discontinued by FMC Corp.
Can be applied directly on the skin.

Storage Conditions

IN GENERAL, MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS ... SHOULD BE STORED IN A COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, & SHOULD BE PERIODICALLY INSPECTED. ... INCOMPATIBLE MATERIALS SHOULD BE ISOLATED FROM EACH OTHER.

Stability Shelf Life

REASONABLY STABLE IN AIR BUT SLOWLY AFFECTED BY LIGHT

Dates

Last modified: 08-15-2023

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